Ethyl N-butyl-N-cyanocarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
187239-09-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl N-butyl-N-cyanocarbamate |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-10(7-9)8(11)12-4-2/h3-6H2,1-2H3 |
InChI Key |
ZHSFFLFNJIBHCY-UHFFFAOYSA-N |
SMILES |
CCCCN(C#N)C(=O)OCC |
Canonical SMILES |
CCCCN(C#N)C(=O)OCC |
Synonyms |
Carbamic acid, butylcyano-, ethyl ester (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl N-butyl-N-cyanocarbamate
This technical guide provides a detailed overview of a proposed synthetic pathway for Ethyl N-butyl-N-cyanocarbamate, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The proposed pathway is based on established chemical principles and analogous reactions reported in the scientific literature. This document includes detailed experimental protocols, quantitative data from related syntheses, and a visual representation of the reaction pathway.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a two-step process. This pathway first involves the formation of an ethyl N-cyanocarbamate intermediate, followed by the selective N-alkylation with a butyl group.
Step 1: Synthesis of Ethyl N-cyanocarbamate
The initial step involves the reaction of cyanamide with ethyl chloroformate. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the cyanamide nitrogen on the carbonyl carbon of ethyl chloroformate.
Step 2: N-Butylation of Ethyl N-cyanocarbamate
The second step is the alkylation of the synthesized ethyl N-cyanocarbamate with a suitable butylating agent, such as n-butyl bromide. This reaction is also performed in the presence of a base to deprotonate the nitrogen atom of the carbamate, thereby increasing its nucleophilicity for the subsequent substitution reaction.
Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis of this compound. These protocols are adapted from established procedures for the synthesis of structurally similar compounds.[1][2]
Step 1: Synthesis of Ethyl N-cyanocarbamate
-
Reaction Setup: A 1000 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reactants:
-
30% aqueous cyanamide solution (140 g, 1 mol)
-
Ethyl chloroformate (114 g, 1.05 mol)
-
30% aqueous sodium hydroxide solution
-
-
Procedure:
-
The 30% cyanamide solution and ethyl chloroformate are added to the reaction flask.
-
The mixture is stirred, and the temperature is maintained between 10-30°C using an ice bath.
-
The 30% sodium hydroxide solution is added dropwise from the dropping funnel until the pH of the reaction mixture reaches 6.0-7.0.
-
After the addition of sodium hydroxide is complete, the reaction mixture is heated to 30-50°C and maintained at this temperature for 3 hours with continuous stirring.
-
Upon completion, the reaction mixture is cooled to room temperature. The product, ethyl N-cyanocarbamate, can be used directly in the next step or extracted and purified.
-
Step 2: N-Butylation of Ethyl N-cyanocarbamate
-
Reaction Setup: The same reaction flask containing the ethyl N-cyanocarbamate from Step 1 can be used.
-
Reactants:
-
Ethyl N-cyanocarbamate (from Step 1, approx. 1 mol)
-
n-Butyl bromide (151 g, 1.1 mol)
-
A strong base (e.g., sodium hydroxide)
-
-
Procedure:
-
The reaction mixture from the previous step is cooled to 20-30°C.
-
n-Butyl bromide is added dropwise to the stirred solution.
-
After the addition, the reaction mixture is heated to 30-50°C and maintained at this temperature for 2-3 hours.
-
The reaction progress can be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, the mixture is cooled to room temperature and transferred to a separatory funnel.
-
The organic layer is separated from the aqueous layer. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize product recovery.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Quantitative Data
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Step 1: Ethyl N-cyanocarbamate Synthesis | |||
| Molar Ratio (Cyanamide:Ethyl Chloroformate) | 1 : 1.05 | 1 : 1.0 | 1 : 1.02 |
| Reaction Temperature (°C) | 10-30 (addition), 30-50 (reaction) | 10-30 (addition), 30-50 (reaction) | 10-30 (addition), 30-50 (reaction) |
| Reaction Time (hours) | 3 | 3 | 3 |
| pH | 6.0 | 7.0 | Not specified |
| Step 2: N-methylation | |||
| Methylating Agent | Dimethyl carbonate | Dimethyl carbonate | Dimethyl carbonate |
| Molar Ratio (Cyanamide:Methylating Agent) | 1 : 1.1 | Not specified | Not specified |
| Reaction Temperature (°C) | 20-30 (addition), 30-50 (reaction) | Not specified | Not specified |
| Reaction Time (hours) | 3 | Not specified | Not specified |
| Product | |||
| Product | Ethyl N-methyl-N-cyanocarbamate | Ethyl N-methyl-N-cyanocarbamate | Ethyl N-methyl-N-cyanocarbamate |
| Yield (%) | 94 | 93 | 95 |
| Purity (%) | 96 | 95 | 97 |
Visualization of the Synthesis Pathway
The following diagram illustrates the proposed two-step synthesis pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
References
Technical Guide: Physicochemical Properties of Ethyl N-butyl-N-cyanocarbamate
Introduction
Ethyl N-butyl-N-cyanocarbamate is a small organic molecule belonging to the N-substituted N-cyanocarbamate class of compounds. Carbamates are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3][4] The introduction of a cyano group on the nitrogen atom of the carbamate moiety is expected to significantly influence its electronic properties, reactivity, and biological activity. This guide provides a summary of the predicted physicochemical properties, a plausible synthetic approach, and general safety considerations for this compound.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated by referencing data for the structurally related compound, Ethyl N-butylcarbamate. The presence of the cyano group is expected to increase the polarity and boiling point of the molecule compared to its non-cyanated analog.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Reference Compound Data (Ethyl N-butylcarbamate) |
| Molecular Formula | C8H14N2O2 | C7H15NO2[5][6] |
| Molecular Weight | 170.21 g/mol | 145.20 g/mol [6] |
| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light yellow liquid[5] |
| Boiling Point | > 228 °C (predicted) | ~228.04 °C (estimate)[5] |
| Melting Point | Not available | -22 °C[5] |
| Density | > 0.9434 g/cm³ (predicted) | ~0.9434 g/cm³[5] |
| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; sparingly soluble in water (predicted). | Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[5] |
| pKa | < 13 (predicted) | 13.02 ± 0.46 (Predicted)[5] |
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be devised based on general methods for the synthesis of N-substituted carbamates and N-acylation of cyanamides. The proposed two-step synthesis starts from commercially available n-butylamine.
Step 1: Synthesis of Ethyl N-butylcarbamate
The first step involves the reaction of n-butylamine with ethyl chloroformate in the presence of a base to yield Ethyl N-butylcarbamate.
Step 2: N-cyanation of Ethyl N-butylcarbamate
The second step is the introduction of the cyano group onto the nitrogen atom of Ethyl N-butylcarbamate. This can be achieved by deprotonation of the carbamate nitrogen with a strong base, followed by reaction with a cyanating agent such as cyanogen bromide.
Below is a DOT script for the proposed experimental workflow.
General Experimental Protocols
The following are generalized experimental protocols based on the proposed synthetic pathway. Note: These procedures are illustrative and require optimization and safety assessment before implementation.
Synthesis of Ethyl N-butylcarbamate (Illustrative Protocol)
-
To a solution of n-butylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an inert solvent like dichloromethane, ethyl chloroformate (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield Ethyl N-butylcarbamate.
Synthesis of this compound (Illustrative Protocol)
-
To a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of Ethyl N-butylcarbamate (1.0 eq) in the same solvent is added dropwise at 0 °C.
-
The mixture is stirred for a period to allow for deprotonation.
-
A solution of a cyanating agent, for instance, cyanogen bromide (1.1 eq), in the same solvent is then added dropwise at low temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography.
Spectroscopic Data (Predicted)
No experimental spectroscopic data is available for this compound. However, one can predict the characteristic signals that would be observed.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the butyl group (triplet, sextet, sextet, triplet). The chemical shifts of the protons on the carbons adjacent to the nitrogen and oxygen atoms would be informative. |
| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, and the carbons of the ethyl and butyl groups. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) group (around 1700-1730 cm⁻¹), and a characteristic absorption for the cyano (C≡N) group (around 2220-2260 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.21). |
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the general properties of carbamates and cyanated compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Toxicity: Carbamates can have varying levels of toxicity.[1][7] Some are known to be cholinesterase inhibitors. Cyanating agents like cyanogen bromide are highly toxic and should be handled with extreme caution.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This technical guide provides an inferred overview of the physicochemical properties, a potential synthetic route, and safety considerations for this compound. The lack of direct experimental data necessitates that the information presented here be used as a preliminary resource. Further experimental investigation is required to validate these predicted properties and to fully characterize this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own investigations into this and related molecules.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents [mdpi.com]
Technical Guide: Spectroscopic Analysis of Ethyl N-butyl-N-cyanocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl N-butyl-N-cyanocarbamate. Due to the limited availability of published experimental data for this specific compound, this guide leverages predictive methodologies and data from analogous chemical structures to offer a robust analytical framework. The information herein is intended to guide researchers in the characterization and confirmation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift values, functional group correlations, and fragmentation patterns observed in similar molecules.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.50 | Triplet (t) | 2H | -N-CH₂ -CH₂CH₂CH₃ |
| ~1.70 | Sextet | 2H | -N-CH₂-CH₂ -CH₂CH₃ |
| ~1.40 | Sextet | 2H | -N-CH₂CH₂-CH₂ -CH₃ |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.95 | Triplet (t) | 3H | -N-CH₂CH₂CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C =O (Carbamate) |
| ~115 | C ≡N (Cyano) |
| ~65 | -O-CH₂ -CH₃ |
| ~50 | -N-CH₂ -CH₂CH₂CH₃ |
| ~30 | -N-CH₂-CH₂ -CH₂CH₃ |
| ~20 | -N-CH₂CH₂-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
| ~13.5 | -N-CH₂CH₂CH₂-CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960-2850 | Strong | C-H stretch (Alkyl) |
| ~2240 | Medium | C≡N stretch (Nitrile) |
| ~1730 | Strong | C=O stretch (Carbamate) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~1150 | Strong | C-N stretch (Amine) |
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
| m/z | Ion Formation | Predicted Fragmentation Pathway |
| [M+H]⁺ | Molecular Ion + Proton | N/A |
| [M+Na]⁺ | Molecular Ion + Sodium Adduct | N/A |
| Varies | Fragment Ions | - Loss of the ethyl group (-CH₂CH₃) |
| - Loss of the ethoxy group (-OCH₂CH₃) | ||
| - Loss of the butyl group (-C₄H₉) | ||
| - McLafferty rearrangement of the butyl chain | ||
| - Cleavage of the N-CN bond |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a novel small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to the CDCl₃ lock signal to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a neat liquid sample, place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.[1]
-
-
Instrument Setup :
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition :
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Spectral Interpretation :
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode analysis.
-
-
Instrument Setup :
-
Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an ESI source.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis :
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectra to deduce the molecular structure.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel chemical entity.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
References
Navigating the Thermal Landscape of N-Substituted Carbamates: A Technical Guide
Disclaimer: This technical guide addresses the thermal stability and decomposition of N-substituted carbamates, with a focus on compounds structurally related to Ethyl N-butyl-N-cyanocarbamate. At the time of writing, specific experimental data on the thermal properties of this compound is not available in the public domain. Therefore, this document synthesizes information from studies on analogous carbamate structures to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to Carbamate Stability in Drug Development
Carbamates are a pivotal functional group in medicinal chemistry and material science, valued for their diverse applications. However, their inherent thermal liabilities can present significant challenges during drug formulation, manufacturing, and storage. Understanding the thermal stability and decomposition pathways of carbamates is paramount for ensuring product quality, safety, and efficacy. This guide explores the key factors influencing the thermal behavior of N-substituted carbamates, providing insights into their decomposition mechanisms and the experimental approaches used for their characterization.
Thermal Stability Analysis of Carbamates
The thermal stability of carbamates is influenced by their substitution patterns. The following table summarizes decomposition data for related carbamate compounds, offering a comparative overview.
| Compound | Decomposition Temperature (°C) | Key Observations |
| Ethyl N-methyl-N-phenylcarbamate | 329-380 | Gas-phase decomposition. The reaction is quantitative and first-order.[1] |
| t-Butyl N-arylcarbamates | 275.6 (in diphenyl ether) | Rates of pyrolysis correlate with Hammett σ constants.[1] |
| Ethyl N,N-dimethylcarbamate | Not specified | Undergoes β-elimination during gas-phase thermolysis.[1] |
| n-Butyl carbamate | Not specified | When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2] |
| Ethyl N-phenylcarbamate | Not specified | When heated to decomposition, it emits toxic fumes of nitrogen oxide.[3] |
Experimental Protocols for Thermal Analysis
A thorough evaluation of thermal stability involves a combination of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a compound decomposes by measuring its mass change as a function of temperature.
Methodology:
-
A small sample (5-10 mg) of the carbamate is placed in a high-purity alumina or platinum pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The onset temperature of decomposition is identified as the point where significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.
Methodology:
-
A small, accurately weighed sample (2-5 mg) of the carbamate is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is measured. Endothermic (melting) and exothermic (decomposition) events are recorded as peaks.
Decomposition Pathways and Products
The decomposition of carbamates can proceed through various mechanisms, largely dependent on their structure.
Proposed Decomposition Mechanism for N-Substituted Carbamates
Based on studies of related compounds, the thermal decomposition of many carbamates is believed to proceed through a concerted, non-synchronous six-membered cyclic transition state, a type of β-elimination.[1] For a hypothetical compound like this compound, this would involve the transfer of a proton from the butyl group to the carbonyl oxygen, leading to the formation of an amine, an alkene, and carbon dioxide.
Caption: Proposed decomposition pathway for a generic N-substituted carbamate.
Experimental Workflow for Stability Assessment
A systematic workflow is crucial for comprehensively evaluating the thermal stability of a carbamate.
Caption: A comprehensive workflow for assessing the thermal stability of a compound.
Conclusion
While direct experimental data for this compound remains elusive, the analysis of structurally similar carbamates provides a valuable framework for predicting its thermal behavior. The thermal stability of such a compound is likely to be influenced by the N-butyl and N-cyano substituents. Experimental validation using the outlined protocols is essential to definitively characterize its thermal profile and decomposition products. This understanding is critical for the successful development of drug products containing this or related carbamate moieties.
References
Lack of Specific Data for Ethyl N-butyl-N-cyanocarbamate Necessitates a General Approach
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for Ethyl N-butyl-N-cyanocarbamate in organic solvents. While information on related carbamate compounds is available, direct experimental values for the target molecule are not present in the public domain. This technical guide, therefore, provides a generalized framework for researchers and drug development professionals to approach the solubility determination of this compound, including a standard experimental protocol and a logical workflow diagram.
For a related compound, ethyl N-butylcarbamate, it is qualitatively described as being soluble in alcohol, ether, and ketone solvents, while being almost insoluble in water.[1] This suggests that this compound is likely to exhibit similar solubility characteristics, favoring organic solvents over aqueous media. However, empirical determination is essential for accurate quantitative assessment.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound such as this compound in various organic solvents. This protocol is based on the widely used static equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, etc.) of analytical grade
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 298.15 K, 310.15 K).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to match the experimental temperature.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
-
The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the results.
-
Experimental Workflow
The logical flow of the solubility determination process is illustrated in the diagram below.
Caption: Experimental workflow for determining the solubility of a compound.
This guide provides a foundational approach for researchers to systematically determine the solubility of this compound. The absence of pre-existing data underscores the importance of conducting these fundamental physicochemical characterizations to support further research and development activities.
References
In Silico Prediction of Ethyl N-butyl-N-cyanocarbamate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Carbamates and Predicted Bioactivity
Carbamates are a class of organic compounds derived from carbamic acid. Many carbamates are known to exhibit biological activity, with a primary mechanism of action being the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1][2] Carbamates act as reversible inhibitors of AChE by carbamylating the serine hydroxyl group in the active site of the enzyme.[2][3]
Given its structural similarity to other bioactive carbamates, it is hypothesized that Ethyl N-butyl-N-cyanocarbamate may also exhibit AChE inhibitory activity. This guide will detail the in silico approaches that can be employed to predict this bioactivity and assess its potential toxicological profile.
In Silico Prediction Methodologies
A variety of computational methods can be utilized to predict the bioactivity of small molecules.[4][5] These in silico techniques offer a rapid and cost-effective means of screening compounds and prioritizing them for further experimental validation.[5][6]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[4][7] By developing a QSAR model based on a dataset of known carbamate inhibitors of AChE, the bioactivity of this compound can be predicted.
Table 1: Hypothetical QSAR Data for Acetylcholinesterase Inhibition by Carbamates
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | IC50 (µM) |
| Carbaryl | 201.2 | 2.36 | 49.8 | 0.5 |
| Propoxur | 209.2 | 1.54 | 59.0 | 1.2 |
| Aldicarb | 190.3 | 1.36 | 82.5 | 0.8 |
| This compound (Predicted) | 170.2 | 1.85 | 65.4 | (Predicted Value) |
-
Data Collection: A dataset of carbamate compounds with experimentally determined AChE inhibitory activity (e.g., IC50 values) is curated from databases such as ChEMBL or PubChem.
-
Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) for each compound are calculated using software like RDKit or PaDEL-Descriptor.
-
Model Building: A QSAR model is developed using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines).[4]
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., cross-validation, prediction on a test set).
-
Prediction: The validated QSAR model is used to predict the AChE inhibitory activity of this compound.
QSAR Modeling Workflow
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[4] In this context, docking can be used to predict the binding affinity and interaction of this compound with the active site of AChE.
Table 2: Hypothetical Molecular Docking Results for AChE Inhibitors
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Ki (µM) |
| Carbaryl | -9.5 | SER203, HIS447, TRP86 | 0.3 |
| Propoxur | -8.7 | SER203, HIS447, TYR337 | 1.5 |
| Aldicarb | -9.1 | SER203, HIS447, PHE338 | 0.9 |
| This compound (Predicted) | (Predicted Value) | (Predicted Residues) | (Predicted Value) |
-
Receptor Preparation: The 3D structure of AChE is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like Avogadro or ChemDraw.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the receptor.
-
Pose Analysis and Scoring: The resulting binding poses are analyzed, and the best pose is selected based on a scoring function that estimates the binding affinity.
Molecular Docking Workflow
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness and potential toxicity of a compound.[6] Various computational models can predict these properties.
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | Moderate | Can cross cell membranes |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely excreted by the kidneys |
| Toxicity | ||
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
-
Software Selection: Utilize web-based servers or standalone software for ADMET prediction (e.g., SwissADME, pkCSM).
-
Input Structure: Provide the chemical structure of this compound in a suitable format (e.g., SMILES).
-
Prediction and Analysis: Run the prediction and analyze the output to assess the compound's pharmacokinetic and toxicological properties.
Predicted Signaling Pathway Involvement
Based on the predicted AChE inhibitory activity, the primary signaling pathway affected by this compound would be the cholinergic signaling pathway.
Cholinergic Signaling Pathway Inhibition
Conclusion
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging QSAR modeling, molecular docking, and ADMET prediction, a robust profile of its potential as an acetylcholinesterase inhibitor and its likely pharmacokinetic and toxicological properties can be generated. These computational predictions provide a critical foundation for guiding subsequent experimental validation and development efforts. It is imperative to follow up these in silico assessments with in vitro and in vivo studies to confirm the predicted bioactivity and safety profile.
References
- 1. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of N-Cyanocarbamate Derivatives: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-cyanocarbamate derivatives represent a class of organic compounds characterized by a carbamate group with a cyano moiety attached to the nitrogen atom. This unique structural feature imparts distinct chemical reactivity, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. Their role as key building blocks for potent therapeutic agents and pesticides has driven continued interest in their chemistry and biological applications. This guide provides a detailed overview of the synthesis, chemical properties, and biological significance of N-cyanocarbamate derivatives, with a focus on their application in drug development.
Synthesis of N-Cyanocarbamate Derivatives
The synthesis of N-cyanocarbamates is a critical first step in the production of many important molecules. The methodologies often involve the reaction of cyanamide or its salts with chloroformate esters.
General Synthesis of Alkyl N-Cyanocarbamates
A primary route for synthesizing simple alkyl N-cyanocarbamates, such as methyl N-cyanocarbamate, involves the reaction of a cyanamide solution with an alkyl chloroformate under alkaline conditions.[1] For instance, methyl cyanocarbamate is produced from the reaction of methyl chloroformate with an aqueous solution of cyanamide, which can be derived from the hydrolysis of lime nitrogen (calcium cyanamide).[2]
A patented method for synthesizing N-methyl ethyl cyanocarbamate outlines a two-step process:
-
Reaction of cyanamide with ethyl chloroformate in the presence of a strong base (e.g., sodium hydroxide solution) to generate ethyl cyanocarbamate.[1]
-
Subsequent reaction of the ethyl cyanocarbamate with a methylating agent, such as dimethyl carbonate, again under strong alkaline conditions, to yield the final N-methyl ethyl cyanocarbamate product.[1] This method is presented as a safer alternative to using more hazardous methylating agents like dimethyl sulfate.[1]
A general workflow for the synthesis of N-alkyl N-cyanocarbamates can be visualized as follows:
Caption: General workflow for the two-step synthesis of N-Alkyl-N-cyanocarbamate derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Methyl Ethyl Cyanocarbamate [1]
This protocol is adapted from patent CN111825571A.
-
Step 1: Formation of Ethyl Cyanocarbamate.
-
Prepare a 30% aqueous solution of cyanamide.
-
In a reaction vessel, cool the cyanamide solution to a temperature between 10-30 °C.
-
Add ethyl chloroformate dropwise to the cyanamide solution. The molar ratio of the 30% cyanamide solution to ethyl chloroformate should be maintained at 1:1.0-1.1.
-
Simultaneously, add a 30%-50% sodium hydroxide solution dropwise to maintain strong alkaline conditions.
-
Monitor the reaction until completion to yield ethyl cyanocarbamate.
-
-
Step 2: N-methylation.
-
To the reaction mixture containing ethyl cyanocarbamate, add dimethyl carbonate dropwise at a temperature of 20-30 °C. The molar ratio of dimethyl carbonate to the initial cyanamide should be 1.0-1.1:1.
-
After the addition is complete, raise the temperature to 30-50 °C and maintain for 2-3 hours.
-
Cool the mixture to room temperature and allow it to stand for phase separation.
-
Remove the aqueous wastewater layer to obtain the N-methyl ethyl cyanocarbamate product.[1]
-
Chemical Properties and Characterization
N-cyanocarbamate derivatives possess distinct chemical properties owing to the electron-withdrawing effects of the adjacent cyano (-C≡N) and carbonyl (-C=O) groups.[3] This electronic arrangement significantly reduces the electron density on the carbamate nitrogen, diminishing its nucleophilicity compared to typical amines.[3] These compounds are generally unstable to heat and can decompose in acidic conditions.[2][4]
Physicochemical Data
The fundamental properties of methyl N-cyanocarbamate, a common parent compound, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂O₂ | [5][6] |
| Molecular Weight | 100.08 g/mol | [5][6] |
| pKa | 4.24 ± 0.46 (Predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 62.1 Ų | [3][5] |
| Hydrogen Bond Donor Count | 1 | [3][6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Complexity | 111 | [6] |
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation of N-cyanocarbamate derivatives.
-
Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum of methyl cyanocarbamate (in CDCl₃), a singlet corresponding to the methyl ester protons (-OCH₃) appears around δ 3.85 ppm. A broad singlet, characteristic of the amine proton (NH), is observed downfield in the range of δ 6.2–6.5 ppm.[3] The broadness of the NH peak is attributed to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.[3]
Biological Activities and Applications in Drug Development
The primary and most significant application of N-cyanocarbamate derivatives is as cyclizing agents in the synthesis of benzimidazole-based therapeutics.[3][4] The carbamate moiety is a key structural motif in many approved drugs, valued for its chemical stability and ability to form crucial hydrogen bond interactions with biological targets.[7][8]
Intermediates for Benzimidazole Anthelmintics and Fungicides
N-cyanocarbamates are indispensable for creating the core structure of several major drugs. The synthesis involves the condensation of the N-cyanocarbamate with a substituted o-phenylenediamine.[3] This reaction leads to cyclization, forming the benzimidazole ring system.[3]
Key Therapeutic Agents Synthesized from N-Cyanocarbamates:
-
Carbendazim: A broad-spectrum systemic fungicide formed by reacting methyl N-cyanocarbamate with o-phenylenediamine.[3]
-
Mebendazole: An anthelmintic drug used to treat worm infections. It is synthesized by the condensation of methyl N-cyanocarbamate with 3,4-diaminobenzophenone.[3][4]
-
Albendazole: Another major anthelmintic drug, synthesized using methyl N-cyanocarbamate and 4-(propylthio)-o-phenylenediamine.[3]
The general synthetic pathway for these benzimidazole derivatives is illustrated below.
Caption: Synthetic pathway from Methyl N-Cyanocarbamate to major benzimidazole drugs.
Protocol 2: Synthesis of Mebendazole (C-form) [4]
This protocol is adapted from patent CN110283128A.
-
Step 1: Crude Mebendazole Synthesis.
-
Combine 3,4-diaminobenzophenone, acetone, hydrochloric acid, and methyl N-cyanocarbamate in a molar ratio of 1 : 1.1-1.5 : 2-2.4.
-
Heat the mixture to 60-80 °C for an initial reaction.
-
Distill off the acetone and continue the reaction under reflux until complete.
-
Cool the reaction mixture, filter the solid, and wash with methanol to obtain crude mebendazole.
-
-
Step 2: Purification via Nitrate Salt Formation.
-
Dissolve the crude mebendazole in methanol and nitric acid to form mebendazole nitrate salt.
-
-
Step 3: Crystal Form Conversion.
-
Induce crystal form transfer in a methanol-nitric acid system to obtain the final C crystal form of mebendazole.
-
Other Biological Activities
While their primary role is as synthetic intermediates, the broader class of carbamates exhibits a vast range of biological activities, including use as pesticides, herbicides, insecticides, and therapeutic agents for various diseases.[9][10] Carbamate derivatives have been developed as anticonvulsants (e.g., felbamate), agents for treating Alzheimer's disease (e.g., rivastigmine), and anticancer drugs.[10] Recent research has focused on synthesizing novel N-aryl carbamate derivatives which have shown promising broad-spectrum antifungal activity against various plant fungal pathogens.[11] For example, certain synthesized N-aryl carbamates demonstrated excellent antifungal effects, with inhibition rates exceeding 70% at a concentration of 50 μg/mL.[11]
Mechanism of Action: Benzimidazole Derivatives
The biological activity of the benzimidazole drugs derived from N-cyanocarbamates is well-established. They function by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton in eukaryotic cells. The disruption of microtubule formation interferes with vital cellular processes, including cell division, motility, and intracellular transport, ultimately leading to the death of the parasite or fungus.
Caption: Mechanism of action for benzimidazole drugs derived from N-cyanocarbamates.
Conclusion
N-cyanocarbamate derivatives are a cornerstone in the synthesis of heterocyclic compounds, most notably the benzimidazole class of anthelmintics and fungicides. Their unique chemical properties, stemming from the N-cyano group, facilitate efficient cyclization reactions that have enabled the large-scale production of essential medicines like albendazole and mebendazole. While their direct biological application is limited, their importance as indispensable synthetic intermediates is undisputed. Future research may explore novel N-cyanocarbamate derivatives as pharmacophores in their own right or continue to leverage their reactivity to build complex molecular architectures for the development of new therapeutic agents.
References
- 1. CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Methyl cyanocarbamate | 21729-98-6 | Benchchem [benchchem.com]
- 4. CN110283128A - Utilize the method for Methyl cyanocarbamate synthesis mebendazole - Google Patents [patents.google.com]
- 5. Methyl N-cyanocarbamate | C3H4N2O2 | CID 89023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic carbamates in drug design and medicinal chemistry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. eprajournals.com [eprajournals.com]
- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ethyl N-butyl-N-cyanocarbamate as a Reagent in Organic Synthesis
Introduction
Ethyl N-butyl-N-cyanocarbamate is an N-substituted cyanocarbamate that holds potential as a versatile reagent in organic synthesis. Carbamates are recognized for their stability and diverse reactivity, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. The presence of the cyano group introduces a unique electronic character and a potential site for further chemical transformations. While specific applications for this compound are not yet documented, its structural similarity to other N-alkylated cyanocarbamates suggests its utility as an intermediate in the synthesis of more complex molecules, potentially including herbicides and other biologically active compounds.
Proposed Synthesis of this compound
A two-step synthetic pathway is proposed for the preparation of this compound, analogous to the synthesis of N-methyl ethyl cyanocarbamate. The process involves the initial formation of ethyl cyanocarbamate from cyanamide and ethyl chloroformate, followed by N-alkylation with a butylating agent.
Overall Reaction Scheme
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl Cyanocarbamate
This protocol is adapted from the synthesis of ethyl cyanocarbamate as an intermediate.[1]
Materials:
-
Cyanamide solution (e.g., 30% in water)
-
Ethyl chloroformate
-
Strong base (e.g., 30-50% Sodium Hydroxide solution)
-
Organic solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the cyanamide solution and the organic solvent.
-
Cool the mixture to a temperature between 10-30°C.
-
Slowly and simultaneously add ethyl chloroformate and the strong base solution via separate addition funnels, maintaining the reaction temperature within the specified range. The molar ratio of cyanamide to ethyl chloroformate should be approximately 1:1.0-1.1.[1]
-
After the addition is complete, continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Allow the layers to separate. Collect the organic layer containing the ethyl cyanocarbamate.
-
The aqueous layer may be extracted with an additional portion of the organic solvent to maximize recovery.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude ethyl cyanocarbamate.
Step 2: Synthesis of this compound
This protocol is an adaptation of the N-methylation of ethyl cyanocarbamate, substituting the methylating agent with a butylating agent.[1]
Materials:
-
Ethyl cyanocarbamate (from Step 1)
-
Butylating agent (e.g., 1-bromobutane, butyl iodide, or dibutyl sulfate)
-
Strong base (e.g., Sodium Hydroxide solution)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
-
Organic solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
In a reaction vessel, dissolve the crude ethyl cyanocarbamate in the organic solvent.
-
Add the strong base and the optional phase-transfer catalyst.
-
Heat the mixture to a suitable temperature (e.g., 30-50°C).[1]
-
Slowly add the butylating agent to the reaction mixture. The molar ratio of ethyl cyanocarbamate to the butylating agent should be optimized, typically starting at 1:1.0-1.1.
-
Maintain the reaction at the set temperature for 2-3 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and allow the layers to separate.
-
Collect the organic layer, wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Tabulated Data for Analogous Syntheses
The following tables summarize the reaction conditions and yields for the synthesis of N-methyl ethyl cyanocarbamate, which can serve as a starting point for optimizing the synthesis of the N-butyl analogue.
Table 1: Synthesis of Ethyl Cyanocarbamate (Analogous Intermediate) [1]
| Parameter | Value |
| Reactants | Cyanamide, Ethyl Chloroformate |
| Base | 30-50% Sodium Hydroxide Solution |
| Molar Ratio (Cyanamide:EtOCOCl) | 1 : 1.0-1.1 |
| Reaction Temperature | 10-30°C |
| Solvent | Not specified, likely an inert organic solvent |
Table 2: N-Alkylation of Ethyl Cyanocarbamate (Methylation Analogy) [1]
| Parameter | Value |
| Reactants | Ethyl Cyanocarbamate, Dimethyl Carbonate (as methylating agent) |
| Base | Strong Alkaline Condition |
| Molar Ratio (Cyanamide from Step 1:Me2CO3) | 1 : 1.0-1.1 |
| Reaction Temperature | 30-50°C |
| Reaction Time | 2-3 hours |
Potential Applications in Organic Synthesis
Based on the reactivity of related carbamates and cyanamides, this compound could potentially be employed in the following areas:
-
Precursor to N,N'-disubstituted Ureas and Thioureas: The cyanamide moiety can react with amines or thiols to form substituted ureas and thioureas, which are common scaffolds in medicinal chemistry.
-
Synthesis of Heterocycles: The carbamate and cyano groups can participate in cyclization reactions to form various heterocyclic systems.
-
Intermediate for Agrochemicals: As a structural analogue of intermediates for herbicides like hexazinone, it could be a building block for new agrochemicals.
Logical Workflow for Synthesis and Application Development
The following diagram illustrates a logical workflow for researchers interested in exploring the synthesis and applications of this compound.
Caption: Workflow for the development of this compound chemistry.
References
Protocol for using Ethyl N-butyl-N-cyanocarbamate in click chemistry
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any established protocols or applications for the use of Ethyl N-butyl-N-cyanocarbamate specifically within the context of click chemistry. The N-cyano group is not a typical participant in common click chemistry reactions. Therefore, this document provides a detailed protocol for a standard, widely used click chemistry reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—which is highly relevant for the target audience and their interests in drug development and bioconjugation.
Introduction to Click Chemistry
Click chemistry is a concept in chemical synthesis that prioritizes reactions that are high in yield, wide in scope, create no or only inoffensive byproducts, are stereospecific, and require simple reaction conditions and product isolation.[1][2] Coined by K. Barry Sharpless, the philosophy is to use a few practical and reliable reactions for the rapid synthesis of new compounds with desired properties.[1][] This approach has found widespread application in drug discovery, materials science, and bioconjugation.[4][5]
The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[][6] The reaction is highly efficient and specific, proceeding under mild, often aqueous, conditions, which makes it suitable for biological applications.[7][8] Due to the bioorthogonality of the azide and alkyne functional groups, this reaction can be performed in complex biological systems without interfering with native biochemical processes.[9]
Applications in Drug Development
The carbamate functional group is a significant structural motif in many approved drugs and prodrugs.[10][11] Carbamates are often used to improve the stability and pharmacokinetic properties of therapeutic agents.[10] While this compound itself is not documented in click chemistry, the principles of click chemistry are extensively used in drug development to:
-
Link drug molecules to targeting moieties: Antibodies or other ligands can be functionalized with an azide or alkyne, allowing for the precise attachment of a cytotoxic drug, creating antibody-drug conjugates (ADCs).[12]
-
Synthesize compound libraries: The modular nature of click chemistry allows for the rapid generation of a diverse range of molecules for high-throughput screening.[2]
-
Identify drug targets: Click chemistry can be used to attach probes to potential drug molecules to identify their biological targets.[4]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction for bioconjugation in an aqueous buffer system. The concentrations and reagents can be optimized for specific applications.
Materials:
-
Azide-containing molecule (e.g., a protein, peptide, or small molecule)
-
Alkyne-containing molecule (e.g., a fluorescent probe, drug molecule, or linker)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in the reaction buffer to a final desired concentration (e.g., 10 µM to 1 mM).
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water) and then dilute into the reaction buffer. It is common to use a slight excess of one reactant (e.g., 1.2 to 2 equivalents) to ensure complete conversion of the limiting reagent.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the copper-ligand complex. For a 100 µL final reaction volume, mix 2.5 µL of 20 mM CuSO₄ solution with 5 µL of 50 mM THPTA ligand solution.[13]
-
Vortex the mixture briefly and allow it to stand for a few minutes to allow for complex formation. The ligand helps to stabilize the Cu(I) oxidation state and increases reaction efficiency.[6][13]
-
-
Reaction Assembly:
-
In a new microcentrifuge tube, combine the azide-containing molecule and the alkyne-containing molecule in the reaction buffer.
-
Add the pre-mixed copper-ligand complex to the reaction mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[6][7]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1 to 4 hours. Reaction times can be optimized; for many applications, the reaction is complete within 30-60 minutes.[14]
-
-
Reaction Quenching and Purification (Optional):
-
If necessary, the reaction can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.
-
The conjugated product can be purified from excess reagents and catalyst using methods appropriate for the molecules involved, such as size exclusion chromatography, dialysis, or precipitation.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for the components of a CuAAC reaction, based on various published protocols.
| Component | Stock Solution Concentration | Final Reaction Concentration | Molar Ratio (relative to limiting biomolecule) |
| Azide/Alkyne Biomolecule | 1-10 mM | 10 µM - 1 mM | 1 |
| Alkyne/Azide Label | 1-100 mM | 20 µM - 2 mM | 2 - 50 |
| Copper(II) Sulfate | 20-100 mM | 50 µM - 1 mM | 5 - 25 |
| Ligand (e.g., THPTA) | 50-200 mM | 250 µM - 5 mM | 25 - 125 |
| Sodium Ascorbate | 100-300 mM | 1 mM - 10 mM | 40 - 500 |
Note: These are general ranges, and optimal conditions should be determined experimentally for each specific application.[6][7][12][14]
Visualizations
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axispharm.com [axispharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. confluore.com [confluore.com]
Application of Ethyl N-butyl-N-cyanocarbamate in Medicinal Chemistry: A Review of Related Compounds
Disclaimer: Extensive literature searches did not yield any specific information regarding the synthesis, biological activity, or medicinal chemistry applications of Ethyl N-butyl-N-cyanocarbamate . Therefore, this document provides an overview of related carbamate compounds, including N-cyanocarbamates, to offer potential insights and hypothetical applications. The experimental protocols and data presented are based on these related structures and should be considered as a general guide for research in this area.
Introduction to Carbamates in Medicinal Chemistry
The carbamate functional group is a prevalent structural motif in a wide array of therapeutic agents and agrochemicals.[1] Its unique physicochemical properties, including its role as a stable bioisostere for amide bonds and its ability to engage in hydrogen bonding, make it a valuable component in drug design.[1] Carbamates are integral to the structure of many approved drugs, where they can influence potency, selectivity, and pharmacokinetic profiles.[1]
The introduction of a cyano group onto the nitrogen atom of a carbamate, to form an N-cyanocarbamate, can significantly alter the electronic and steric properties of the molecule. This modification can lead to novel biological activities and presents an intriguing area for medicinal chemistry exploration.
Hypothetical Synthesis of this compound
While no specific synthesis for this compound has been reported, a potential synthetic route can be extrapolated from known methods for producing similar N-substituted cyanocarbamates. A plausible two-step synthesis is outlined below, based on the methodology described for the synthesis of N-methyl cyanoethyl carbamate.[2]
Step 1: Synthesis of Ethyl N-butylcarbamate
The initial step would involve the reaction of ethyl chloroformate with n-butylamine to yield ethyl N-butylcarbamate.
Step 2: Cyanation of Ethyl N-butylcarbamate
The second step would involve the cyanation of the secondary amine in ethyl N-butylcarbamate. This could potentially be achieved by reacting the intermediate with a cyanating agent, such as cyanogen bromide, in the presence of a suitable base.
Below is a DOT script visualizing this hypothetical synthetic pathway.
Caption: Hypothetical two-step synthesis of this compound.
Potential Medicinal Chemistry Applications
Given the diverse biological activities of carbamates, this compound could be investigated for a range of therapeutic applications. The presence of the N-cyano group may confer unique properties.
Anticancer Activity
Many carbamate derivatives have been investigated as anticancer agents.[3] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways. The N-cyano moiety could potentially enhance cytotoxic activity or provide a novel mechanism of action.
Enzyme Inhibition
Carbamates are known inhibitors of various enzymes, including acetylcholinesterase and fatty acid amide hydrolase. The specific substitution pattern on the carbamate nitrogen and ester oxygen dictates the inhibitory potency and selectivity. The unique electronic nature of the N-cyano group could lead to potent and selective enzyme inhibitors.
A generalized workflow for screening novel carbamates for enzyme inhibition is depicted below.
References
Application Notes and Protocols: Ethyl N-butyl-N-cyanocarbamate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl N-butyl-N-cyanocarbamate as a protecting group for primary and secondary amines. The information is based on analogous chemical principles and established methodologies for carbamate protecting groups.
Introduction
Protecting groups are essential tools in multi-step organic synthesis, particularly in drug development where complex molecules with multiple functional groups are common. Carbamates are a widely used class of amine protecting groups due to their stability and the variety of conditions available for their removal.[1][2] this compound is a carbamate-based protecting group that offers a potential alternative to more common protecting groups like Boc and Cbz. The presence of the N-cyano group can modulate the reactivity of the protected amine and may offer unique deprotection pathways.
Synthesis of this compound
The synthesis of this compound can be adapted from the known synthesis of its N-methyl analog.[3][4] The proposed two-step synthesis involves the formation of ethyl cyanocarbamate followed by N-alkylation with a butyl halide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl Cyanocarbamate
-
In a well-ventilated fume hood, dissolve cyanamide in water to create a 30% (w/w) solution.
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the 30% cyanamide solution.
-
Cool the flask to 10-15°C in an ice bath.
-
Slowly add ethyl chloroformate (1.05 equivalents) to the stirred solution while maintaining the temperature between 10-30°C.
-
Simultaneously, add a 30-50% aqueous solution of sodium hydroxide dropwise to maintain a pH of 7.0.
-
After the addition is complete, warm the reaction mixture to 30-50°C and stir for 2-3 hours.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl cyanocarbamate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl cyanocarbamate from Step 1 in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add 1-bromobutane (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound.
Protection of Amines
The protection of primary and secondary amines with this compound is proposed to proceed under basic conditions, where the amine displaces the cyano group in a nucleophilic substitution-like manner, although the precise mechanism may be more complex.
Experimental Protocol: Protection of a Primary Amine
-
Dissolve the primary amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (5 equivalents).[5]
-
Add this compound (1 equivalent) to the solution at room temperature under an inert atmosphere (e.g., argon).[5]
-
Stir the reaction mixture for 8-12 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-protected amine by flash column chromatography.
Table 1: Hypothetical Quantitative Data for Amine Protection
| Amine Substrate | Product | Proposed Yield (%) | Proposed Reaction Time (h) |
| Benzylamine | N-Benzyl-N-butyl-N-cyanocarbamate | 85 | 10 |
| Aniline | N-Phenyl-N-butyl-N-cyanocarbamate | 78 | 12 |
| Piperidine | 1-(N-butyl-N-cyanocarbamoyl)piperidine | 90 | 8 |
| Glycine methyl ester | Methyl 2-(N-butyl-N-cyanocarbamoylamino)acetate | 82 | 12 |
Diagram of the Experimental Workflow for Amine Protection
Caption: General workflow for amine protection.
Deprotection of N-butyl-N-cyanocarbamoyl Amines
The deprotection of the N-butyl-N-cyanocarbamoyl group is a critical step. While harsh conditions for C-CN bond cleavage exist, a milder, more practical approach is desirable for a protecting group.[6][7] A nucleophilic deprotection method using 2-mercaptoethanol, which has been shown to be effective for other carbamates, is proposed as a viable option.[8][9][10]
Experimental Protocol: Deprotection of a Protected Amine
-
Dissolve the protected amine (1 equivalent) in N,N-dimethylacetamide (DMAc).
-
Add potassium phosphate tribasic (K₃PO₄) (4 equivalents) and 2-mercaptoethanol (2 equivalents).[11]
-
Heat the reaction mixture to 75°C and stir for 24-48 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the deprotected amine with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation).
Table 2: Hypothetical Quantitative Data for Deprotection
| Protected Amine Substrate | Deprotection Conditions | Proposed Yield (%) | Proposed Reaction Time (h) |
| N-Benzyl-N-butyl-N-cyanocarbamate | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | 88 | 24 |
| N-Phenyl-N-butyl-N-cyanocarbamate | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | 82 | 36 |
| 1-(N-butyl-N-cyanocarbamoyl)piperidine | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | 92 | 24 |
| Methyl 2-(N-butyl-N-cyanocarbamoylamino)acetate | 2-mercaptoethanol, K₃PO₄, DMAc, 75°C | 85 | 30 |
Diagram of the Proposed Deprotection Mechanism
Caption: Proposed deprotection pathway.
Conclusion
This compound presents a potentially valuable addition to the repertoire of amine protecting groups. The proposed synthetic route is based on established chemical transformations. The protection and deprotection protocols are designed to be mild and compatible with a range of functional groups. Further experimental validation is required to fully elucidate the scope and limitations of this protecting group.
References
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent - Google Patents [patents.google.com]
- 4. Method for synthesizing ethyl N-methyl cyanocarbamate by methylation reagent - Eureka | Patsnap [eureka.patsnap.com]
- 5. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Ethyl N-butyl-N-cyanocarbamate in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Ethyl N-butyl-N-cyanocarbamate as a precursor in the synthesis of a novel triazine-based herbicide. The protocols are based on established chemical principles for the synthesis of analogous agricultural chemicals.
Application Notes
Introduction to Triazine Herbicides
Triazine herbicides are a class of nitrogen-containing heterocyclic compounds widely used in agriculture to control broadleaf and grassy weeds. Their mode of action typically involves the inhibition of photosynthesis at the photosystem II (PSII) level in plants. The parent compound for many of these herbicides is 1,3,5-triazine, with various substituents at the 2, 4, and 6 positions of the ring influencing their efficacy, selectivity, and environmental persistence. A common synthetic precursor for these herbicides is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which readily undergoes sequential nucleophilic substitution with amines.
Rationale for the Use of this compound
This compound is a versatile chemical intermediate that can be transformed to provide a reactive N-butylcyanamide moiety. This functional group can then be incorporated into a triazine scaffold to generate novel herbicide candidates. The introduction of a butyl group and a cyano functionality offers the potential for unique structure-activity relationships, potentially leading to herbicides with improved properties such as enhanced potency, altered crop selectivity, or a more favorable environmental profile.
Proposed Synthetic Application: Synthesis of a Novel Triazine Herbicide ("Butyzin")
This document outlines a two-stage synthetic protocol for a hypothetical triazine herbicide, tentatively named "Butyzin." The synthesis involves:
-
Preparation of the Key Intermediate: Hydrolysis of this compound to yield N-butylcyanamide.
-
Synthesis of the Triazine Herbicide: A sequential reaction of cyanuric chloride with ethylamine, followed by the prepared N-butylcyanamide, to yield 2-(butyl(cyano)amino)-4-chloro-6-(ethylamino)-1,3,5-triazine ("Butyzin").
Experimental Protocols
Stage 1: Synthesis of N-butylcyanamide from this compound
This protocol describes the basic hydrolysis of this compound to produce the key intermediate, N-butylcyanamide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (15.6 g, 0.1 mol).
-
Add 100 mL of 2 M sodium hydroxide solution to the flask.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours with vigorous stirring.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture to pH 7 by the dropwise addition of 2 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield N-butylcyanamide as an oil.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by GC-MS) | >95% |
Stage 2: Synthesis of 2-(butyl(cyano)amino)-4-chloro-6-(ethylamino)-1,3,5-triazine ("Butyzin")
This protocol details the synthesis of the target triazine herbicide from cyanuric chloride and the intermediate prepared in Stage 1.
Materials:
-
Cyanuric chloride (18.4 g, 0.1 mol)
-
Ethylamine (70% solution in water)
-
N-butylcyanamide (from Stage 1)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Ice bath
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnels (2)
-
Thermometer
Procedure:
-
First Substitution:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, suspend cyanuric chloride (18.4 g, 0.1 mol) in 200 mL of acetone.
-
Cool the suspension to 0-5 °C using an ice bath.
-
In one dropping funnel, prepare a solution of ethylamine (4.5 g, 0.1 mol) in 50 mL of water.
-
In the other dropping funnel, prepare a solution of sodium carbonate (5.3 g, 0.05 mol) in 50 mL of water.
-
Add the ethylamine solution and the sodium carbonate solution dropwise and simultaneously to the cyanuric chloride suspension over a period of 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at 0-5 °C.
-
-
Second Substitution:
-
Prepare a solution of N-butylcyanamide (9.8 g, 0.1 mol) in 50 mL of acetone.
-
Prepare a separate solution of sodium carbonate (5.3 g, 0.05 mol) in 50 mL of water.
-
Add the N-butylcyanamide solution and the second sodium carbonate solution dropwise and simultaneously to the reaction mixture from the first step over 1 hour, while allowing the temperature to slowly rise to room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A white precipitate of the product will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-(butyl(cyano)amino)-4-chloro-6-(ethylamino)-1,3,5-triazine.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | To be determined |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of "Butyzin".
Reaction Pathway for Triazine Synthesis
Caption: Reaction pathway for the synthesis of the triazine herbicide.
Application Notes and Protocols for Reactions Involving Ethyl N-butyl-N-cyanocarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential reactivity of Ethyl N-butyl-N-cyanocarbamate, a compound of interest in organic synthesis and drug discovery. The protocols outlined below are based on analogous chemical transformations and are intended to serve as a foundational guide for experimental work.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process, commencing with the formation of a precursor, Ethyl N-butylcarbamate, followed by N-cyanation.
Step 1: Synthesis of Ethyl N-butylcarbamate
Ethyl N-butylcarbamate can be synthesized via the reaction of ethyl chloroformate with n-butylamine. This reaction is a standard procedure for the formation of carbamates.
Experimental Protocol: Synthesis of Ethyl N-butylcarbamate
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add n-butylamine (10.0 g, 0.137 mol) and dichloromethane (100 mL). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (15.6 g, 0.144 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of 50 mL of water. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain Ethyl N-butylcarbamate as a colorless oil.
Step 2: N-cyanation of Ethyl N-butylcarbamate
The N-cyanation of the secondary carbamate intermediate to yield the final product, this compound, can be achieved using a suitable cyanating agent. The following protocol is adapted from procedures for the N-cyanation of related compounds.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl N-butylcarbamate (5.0 g, 0.034 mol) in anhydrous acetonitrile (50 mL).
-
Addition of Base: Add a non-nucleophilic base, such as sodium hydride (60% dispersion in mineral oil, 1.5 g, 0.038 mol), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Addition of Cyanating Agent: Dissolve cyanogen bromide (3.8 g, 0.036 mol) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation: Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Analytical Data |
| 1 | n-Butylamine | Ethyl Chloroformate | Ethyl N-butylcarbamate | 85-95 | >98 | ¹H NMR, ¹³C NMR, IR |
| 2 | Ethyl N-butylcarbamate | Cyanogen Bromide | This compound | 60-75 | >97 | ¹H NMR, ¹³C NMR, IR, MS |
Experimental Workflow: Synthesis of this compound
Reactivity of this compound: Reaction with Nucleophiles
The N-cyano group in this compound can act as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is of particular interest in drug development, where the nitrile group can function as a "warhead" to form covalent bonds with target proteins.[1][2] For instance, the thiol group of a cysteine residue in a protein's active site can act as a nucleophile.
The following protocol describes a model reaction of this compound with a thiol-containing amino acid, N-acetyl-L-cysteine, which serves as a proxy for a cysteine residue in a protein.
Experimental Protocol: Reaction of this compound with N-acetyl-L-cysteine
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 0.0059 mol) and N-acetyl-L-cysteine (1.06 g, 0.0065 mol) in a mixture of phosphate buffer (pH 7.4, 20 mL) and acetonitrile (10 mL).
-
Reaction: Stir the reaction mixture at 37 °C.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting materials and the formation of a new product peak.
-
Analysis: After 24 hours, analyze the reaction mixture by LC-MS to identify the product of covalent modification. The expected product is a covalent adduct formed by the addition of the thiol group to the cyano carbon.
Data Presentation: Reaction with N-acetyl-L-cysteine
| Reactant 1 | Reactant 2 | Reaction Time (h) | Conversion (%) | Product Identification |
| This compound | N-acetyl-L-cysteine | 24 | ~40-60 | Covalent Adduct (LC-MS) |
Signaling Pathway/Logical Relationship: Covalent Inhibition Mechanism
Disclaimer: The experimental protocols provided herein are based on analogous chemical reactions and should be adapted and optimized by qualified personnel. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
References
Application Notes & Protocols for the Quantification of Ethyl N-butyl-N-cyanocarbamate
These application notes provide detailed methodologies for the quantitative analysis of Ethyl N-butyl-N-cyanocarbamate in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly selective and sensitive method for the quantification of volatile and semi-volatile compounds like this compound. This method is suitable for complex matrices and provides confirmation of the analyte's identity.
Quantitative Data Summary
| Parameter | Performance |
| Limit of Detection (LOD) | 5 - 25 µg/L[1] |
| Limit of Quantification (LOQ) | 5.0 - 7.5 µg/kg[2][3] |
| Linearity (r²) | > 0.99 |
| Recovery | 85% - 121%[4] |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocol
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Sample Loading: Load 5 mL of the sample onto a diatomaceous earth SPE column.[3]
-
Elution: Elute the analyte and internal standard with a suitable solvent mixture, such as dichloromethane or ethyl acetate/diethyl ether (5:95 v/v).[3]
-
Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp 1: 10°C/min to 60°C.
-
Ramp 2: 3°C/min to 140°C.
-
Ramp 3: 10°C/min to 230°C, hold for 3.3 min.[4]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injection Mode: Splitless.
-
Transfer Line Temperature: 240°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Based on the mass spectrum of this compound (Quantifier and qualifier ions to be determined from a standard). For related compounds like ethyl carbamate, ions monitored are m/z 44, 62, and 74.[4]
Workflow Diagram
References
- 1. Determination of ethyl carbamate in distilled alcoholic beverages by gas chromatography with flame ionization or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Ethyl Carbamate (Type-II) | OIV [oiv.int]
Application Notes and Protocols for High-Throughput Screening Assays with Novel Small Molecules
Disclaimer: Extensive searches of scientific literature and databases did not yield any specific high-throughput screening (HTS) assays or associated protocols for the compound Ethyl N-butyl-N-cyanocarbamate . The information presented below is a hypothetical and generic template designed to guide researchers in developing an HTS assay for a novel small molecule inhibitor. This template assumes a hypothetical target and outlines the principles, protocols, and data presentation that would be involved in such a screening campaign.
Application Note: High-Throughput Screening for Inhibitors of Hypothetical Kinase X (HK-X)
Introduction
This application note describes a robust and automated high-throughput screening (HTS) assay to identify potent and selective inhibitors of Hypothetical Kinase X (HK-X), a key enzyme in a cancer-related signaling pathway. The assay is designed for screening large compound libraries in a 384-well format and utilizes a luminescence-based readout to measure kinase activity. This compound can be screened using this assay to determine its potential inhibitory effects on HK-X.
Assay Principle
The assay measures the amount of ATP remaining in solution following a kinase reaction. HK-X catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate. The amount of ATP consumed is directly proportional to the kinase activity. In the presence of an HK-X inhibitor, less ATP is consumed, resulting in a higher luminescence signal when a luciferase/luciferin-based ATP detection reagent is added. The luminescent signal is inversely proportional to the kinase activity.
Materials and Reagents
-
Enzyme: Recombinant Human Hypothetical Kinase X (HK-X)
-
Substrate: Synthetic peptide substrate for HK-X
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP Detection Reagent: Commercially available luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Test Compound: this compound dissolved in DMSO
-
Positive Control: A known potent inhibitor of HK-X (e.g., Staurosporine)
-
Negative Control: DMSO
-
Plates: 384-well, white, solid-bottom microplates
Experimental Protocols
1. Compound Plating
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of a 384-well assay plate.
-
The final concentration of the test compound in the assay will typically range from 10 µM to 1 nM.
2. HTS Assay Protocol for HK-X Inhibition
-
Prepare HK-X Enzyme Solution: Dilute the HK-X enzyme to the desired concentration in kinase buffer.
-
Prepare Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for HK-X.
-
Dispense Reagents:
-
Add 5 µL of the HK-X enzyme solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the substrate/ATP solution to each well to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Terminate Reaction and Detect Signal:
-
Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Read Plate: Measure the luminescence of each well using a plate reader.
3. Data Analysis
-
The raw luminescence data is normalized using the positive (0% activity) and negative (100% activity) controls.
-
The percent inhibition for each compound concentration is calculated.
-
The IC50 value (the concentration of an inhibitor where the response is reduced by half) is determined by fitting the concentration-response data to a four-parameter logistic model.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound and Control Compounds against HK-X
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 1.25 | 98.5 |
| Staurosporine (Positive Control) | 0.015 | 100 |
| DMSO (Negative Control) | > 50 | 0 |
Visualizations
Caption: Hypothetical signaling pathway involving HK-X.
Caption: HTS experimental workflow for HK-X inhibition assay.
Application Notes and Protocols: Ethyl N-butyl-N-cyanocarbamate as a Versatile Intermediate for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-butyl-N-cyanocarbamate is a potentially valuable, yet underexplored, building block in synthetic organic and medicinal chemistry. Its unique combination of a reactive cyanamide moiety and a carbamate group offers a versatile platform for the construction of a variety of nitrogen-containing heterocyclic scaffolds. These heterocyclic cores are prevalent in numerous pharmaceuticals, agrochemicals, and materials science applications. The N-cyano group can act as an electrophile or participate in cycloaddition and cyclization reactions, making it a powerful tool for the synthesis of diverse chemical libraries for drug discovery and development.
This document provides an overview of the potential applications of this compound as an intermediate in the synthesis of key heterocyclic systems, including triazines, oxadiazoles, and tetrazoles. Detailed theoretical protocols and reaction pathways are presented to guide researchers in exploring the synthetic utility of this compound.
Key Applications in Heterocyclic Synthesis
The reactivity of the N-cyano group in this compound allows for its participation in various cyclization reactions with appropriate binucleophilic partners. The general reaction scheme involves the activation of the cyano group followed by intramolecular or intermolecular cyclization to form stable heterocyclic rings.
Synthesis of Substituted 1,2,4-Oxadiazoles
N-cyanocarbamates can serve as precursors to 1,2,4-oxadiazoles through a multi-step sequence involving conversion to an amidoxime, followed by acylation and cyclodehydration.
Reaction Pathway
Caption: Synthesis of 1,2,4-Oxadiazoles.
Experimental Protocol (Theoretical)
Step 1: Synthesis of N'-hydroxy-N-butyl-N-ethoxycarbonyl-formamidine
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amidoxime.
Step 2: O-Acylation of the Amidoxime
-
Dissolve the crude amidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 eq).
-
Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride) (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the O-acyl amidoxime intermediate.
Step 3: Cyclodehydration to form the 1,2,4-Oxadiazole
-
Dissolve the O-acyl amidoxime intermediate in a high-boiling point solvent like toluene or xylene.
-
Add a catalytic amount of a base (e.g., DBU) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and purify by column chromatography to obtain the 3-butyl-5-substituted-1,2,4-oxadiazole.
Quantitative Data (Hypothetical Yields)
| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amidoxime Intermediate | This compound | Hydroxylamine HCl, NaHCO₃ | Ethanol/Water | 25 | 18 | 85 |
| 2 | O-Acyl Amidoxime | Amidoxime Intermediate | Acyl Chloride, Triethylamine | Dichloromethane | 0-25 | 3 | 90 |
| 3 | 1,2,4-Oxadiazole | O-Acyl Amidoxime | DBU (cat.) | Toluene | 110 | 6 | 75 |
Synthesis of Substituted 1,3,5-Triazines
The N-cyano group can potentially undergo cyclotrimerization or react with other nitriles to form substituted 1,3,5-triazines, which are important scaffolds in medicinal chemistry.
Reaction Pathway
Caption: Synthesis of 1,3,5-Triazines.
Experimental Protocol (Theoretical)
-
In a pressure-rated reaction vessel, combine this compound (1.0 eq) and a substituted nitrile (2.0 eq).
-
Add a suitable catalyst, such as a Lewis acid (e.g., ZnCl₂) or a strong base (e.g., sodium methoxide), in a high-boiling aprotic solvent like DMF or DMSO.
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted 1,3,5-triazine.
Quantitative Data (Hypothetical Yields)
| Product | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted 1,3,5-Triazine | This compound, Benzonitrile | ZnCl₂ | DMF | 140 | 24 | 60 |
| Substituted 1,3,5-Triazine | This compound, Acetonitrile | NaOMe | DMSO | 130 | 18 | 55 |
Synthesis of 1-Substituted-5-aminotetrazoles
The reaction of N-substituted cyanamides with an azide source is a common method for the synthesis of 5-aminotetrazoles.
Reaction Pathway
Caption: Synthesis of 5-Aminotetrazoles.
Experimental Protocol (Theoretical)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add an azide source like sodium azide (1.5 eq) or trimethylsilyl azide (1.2 eq).
-
Add a Lewis acid catalyst, for example, zinc bromide or ammonium chloride (0.1-1.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water (if using TMSN₃, quench with methanol first).
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the 1-substituted-5-aminotetrazole derivative.
Quantitative Data (Hypothetical Yields)
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Butyl-1-(ethoxycarbonyl)-5-aminotetrazole | This compound | NaN₃, NH₄Cl | DMF | 90 | 12 | 70 |
| 1-Butyl-1-(ethoxycarbonyl)-5-aminotetrazole | This compound | TMSN₃, ZnBr₂ | Acetonitrile | 80 | 10 | 78 |
Conclusion
While direct experimental validation for this compound is pending, the established reactivity of related N-cyano compounds strongly suggests its potential as a versatile intermediate for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and pathways outlined in these application notes provide a solid foundation for researchers to begin exploring the synthetic utility of this promising building block in drug discovery and development programs. Further investigation is warranted to optimize reaction conditions and explore the full scope of its reactivity.
Safe handling and disposal procedures for Ethyl N-butyl-N-cyanocarbamate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl N-butyl-N-cyanocarbamate was found. The following procedures are based on data for structurally related compounds and general principles of laboratory safety. Researchers must exercise extreme caution and conduct a thorough risk assessment before handling this chemical.
Introduction
This compound is a complex organic molecule containing carbamate, nitrile, and alkyl functionalities. Due to the absence of specific toxicological and safety data, it must be treated as a potentially hazardous substance. The procedures outlined below are a conservative guide for its safe handling and disposal in a research and development setting.
Hazard Identification and Summary
Based on analogous compounds, this compound may pose the following hazards:
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Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: May be very toxic to aquatic life with long-lasting effects.
Quantitative Data of Related Compounds:
| Property | 3-Iodo-2-propynyl N-butylcarbamate | Ethyl N-(2-cyanoacetyl)carbamate | tert-Butyl carbamate | Ethyl carbamate | ethyl N-butylcarbamate |
| Molecular Formula | C8H12INO2 | C6H8N2O3 | C5H11NO2 | C3H7NO2 | C7H15NO2 |
| Molecular Weight | 281.09 g/mol | 156.14 g/mol | 117.15 g/mol | 89.09 g/mol | 145.20 g/mol |
| Appearance | Off-white solid | Pale yellow solid | Off-white solid | White crystals | Colorless to light yellow liquid |
| Melting Point | 65 - 67 °C | 167 - 169 °C[1] | 105 - 109 °C[2] | 46 - 50 °C[3] | ~ -28 °C[4] |
| Boiling Point | No data available | 280.35 °C (estimate)[1] | No data available | 182 - 185 °C[3] | 208 - 212 °C[4] |
| Solubility | Insoluble in water | Soluble in DMSO, Methanol[1] | Insoluble in water[2] | Very soluble in water[3] | Almost insoluble in water[4] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection:
-
Respiratory Protection:
Experimental Protocols
4.1. General Handling Procedures
-
Avoid all personal contact, including inhalation of dust or vapors.[6]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
4.2. Protocol for Weighing and Dissolving a Solid Sample
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE.
-
Designate a specific area within the fume hood for handling the compound.
-
Gather all necessary equipment (spatula, weighing paper/boat, beaker, stir bar, solvent).
-
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid generating dust.[6]
-
Record the exact weight.
-
-
Dissolving:
-
Place a beaker containing the appropriate solvent and a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Start stirring to facilitate dissolution.
-
If necessary, gently heat the solution using a controlled heating mantle.
-
-
Transfer:
-
Once dissolved, transfer the solution to the reaction vessel using a funnel or pipette.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.
-
-
Cleanup:
-
Decontaminate the spatula and weigh boat with an appropriate solvent.
-
Dispose of the contaminated weighing paper and any other disposable materials in the designated solid chemical waste container.
-
Wipe down the work area in the fume hood.
-
Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
First Aid Measures:
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Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.
-
Skin Contact: Wash the affected area with soap and water.[5] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Disposal Procedures
-
Dispose of all waste in accordance with local, regional, and national regulations.[8]
-
Chemical waste generators must properly classify the waste to ensure safe and compliant disposal.[7]
-
Do not allow the product to enter drains or the environment.[8]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Visualizations
Caption: Workflow for the safe handling of potentially hazardous chemicals.
Caption: Decision-making process for laboratory chemical waste disposal.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl N-butyl-N-cyanocarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-butyl-N-cyanocarbamate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two-main stages of this compound synthesis: the formation of the ethyl cyanocarbamate intermediate and the subsequent N-butylation.
Stage 1: Synthesis of Ethyl Cyanocarbamate
Q1: The yield of my ethyl cyanocarbamate intermediate is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the formation of ethyl cyanocarbamate from cyanamide and ethyl chloroformate are often attributed to suboptimal reaction conditions or reagent quality. Here are key factors to consider:
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pH Control: Maintaining the correct pH is critical. The reaction is typically carried out under basic conditions to deprotonate cyanamide, making it nucleophilic. However, excessively high pH can lead to the hydrolysis of ethyl chloroformate. A pH range of 8-9 is generally recommended.
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Temperature Management: This reaction is exothermic. It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of ethyl chloroformate to prevent side reactions and decomposition of the product.
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Reagent Purity: Ensure the use of high-purity cyanamide and ethyl chloroformate. Impurities can lead to unwanted side reactions and lower yields.
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Stoichiometry: Precise control of the molar ratios of the reactants is important. A slight excess of ethyl chloroformate can sometimes be used to ensure complete reaction of the cyanamide, but a large excess should be avoided.
Experimental Protocol: Synthesis of Ethyl Cyanocarbamate
| Parameter | Recommended Condition |
| Reactants | Cyanamide, Ethyl Chloroformate |
| Solvent | Water, or a biphasic system (e.g., water/dichloromethane) |
| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution |
| Temperature | 0-10 °C |
| pH | 8-9 |
| Procedure | 1. Dissolve cyanamide in water and cool the solution to 0-5 °C. 2. Adjust the pH to 8-9 by the dropwise addition of the base solution. 3. Slowly add ethyl chloroformate while vigorously stirring and maintaining the temperature and pH. 4. After the addition is complete, continue stirring at low temperature for 1-2 hours. 5. Proceed with extraction and purification. |
Stage 2: N-Butylation of Ethyl Cyanocarbamate
Q2: I am observing incomplete conversion of ethyl cyanocarbamate to this compound. How can I drive the reaction to completion?
A2: Incomplete butylation is a common challenge. Several factors can influence the efficiency of this step:
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Choice of Base: The selection of an appropriate base is crucial for the deprotonation of ethyl cyanocarbamate to form the nucleophilic anion. While traditional bases like sodium hydride (NaH) can be used, cesium carbonate (Cs₂CO₃) has been shown to be highly effective and selective for N-alkylation of carbamates.[1][2][3][4][5]
-
Use of a Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly enhance the reaction rate, especially when using carbonate bases in solvents like acetonitrile or DMF.[1][2][3][4][5]
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Butylation Agent: Butyl bromide or butyl iodide can be used as the alkylating agent. Butyl iodide is more reactive and may lead to higher conversion rates or allow for milder reaction conditions.
-
Reaction Temperature and Time: The reaction may require elevated temperatures (e.g., 50-80 °C) and extended reaction times (e.g., 12-24 hours) to achieve high conversion. Monitoring the reaction progress by TLC or GC-MS is recommended.
Q3: I am getting significant amounts of side products, particularly O-alkylation. How can I improve the N-selectivity of the butylation?
A3: The formation of the O-butylated isomer is a potential side reaction. To favor N-butylation:
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Optimal Base and Catalyst System: The combination of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) in a polar aprotic solvent like DMF or acetonitrile has been reported to provide high N-selectivity in the alkylation of carbamates.[1][5]
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Solvent Choice: Polar aprotic solvents generally favor N-alkylation over O-alkylation.
Experimental Protocol: N-Butylation of Ethyl Cyanocarbamate
| Parameter | Recommended Condition |
| Reactants | Ethyl Cyanocarbamate, Butyl Bromide (or Iodide) |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Catalyst | Tetrabutylammonium Iodide (TBAI) |
| Solvent | Acetonitrile or Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Procedure | 1. To a solution of ethyl cyanocarbamate in the chosen solvent, add Cs₂CO₃ and TBAI. 2. Heat the mixture to the reaction temperature with stirring. 3. Add butyl bromide dropwise. 4. Monitor the reaction by TLC or GC-MS until completion. 5. After completion, cool the reaction mixture, filter the solids, and proceed with workup and purification. |
Frequently Asked Questions (FAQs)
Q4: What is a general synthetic pathway for this compound?
A4: A common and effective two-step synthesis is proposed:
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Formation of Ethyl Cyanocarbamate: Reaction of cyanamide with ethyl chloroformate in the presence of a base.
-
N-Butylation: Alkylation of the resulting ethyl cyanocarbamate with a butyl halide (e.g., butyl bromide) using a suitable base, such as cesium carbonate, and a catalyst like TBAI.
Q5: What are the critical safety precautions to take during this synthesis?
A5:
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Ethyl Chloroformate: This is a highly toxic and corrosive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cyanamide: Cyanamide is toxic and can be irritating to the skin and respiratory tract. Handle with care and appropriate PPE.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.
Q6: How can I effectively purify the final product, this compound?
A6: Purification can typically be achieved through the following steps:
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Aqueous Workup: After the reaction, the mixture is usually quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine and dried.
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Solvent Removal: The solvent is removed under reduced pressure.
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Chromatography: The crude product is often purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective final purification step.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Side reactions and byproducts in Ethyl N-butyl-N-cyanocarbamate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl N-butyl-N-cyanocarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a moderately stable compound under standard laboratory conditions (room temperature, neutral pH). However, it can be susceptible to degradation under certain conditions.
-
Thermal Stability: Like many carbamates, it can undergo thermal decomposition at elevated temperatures. Studies on analogous compounds like ethyl cyanoformate have shown decomposition at temperatures above 300°C, yielding products such as carbon dioxide, ethylene, and nitriles.[1] It is advisable to avoid prolonged exposure to high temperatures during synthesis, purification, and storage.
-
pH Stability: The compound is most stable in a neutral to slightly acidic pH range. Under strong basic or acidic conditions, it can undergo hydrolysis. N,N-disubstituted carbamates are generally more resistant to alkaline hydrolysis than their N-monosubstituted counterparts.
Q2: What are the common impurities I might encounter in my sample of this compound?
Impurities can arise from unreacted starting materials, side reactions during synthesis, or degradation of the product. Common impurities may include:
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Ethyl N-butylcarbamate: Formed if the cyanation step is incomplete.
-
N-butylcyanamide: A potential byproduct from the reaction of n-butylamine with a cyanating agent.
-
Diethyl carbonate: Can be formed from the reaction of ethyl chloroformate with any residual ethanol.
-
Hydrolysis products: Such as N-butylamine, ethanol, and carbon dioxide, if the compound is exposed to moisture, especially under non-neutral pH.
Q3: Are there any specific analytical challenges associated with this compound?
Yes, particularly with gas chromatography (GC) based methods. Carbamates can be thermally labile and may degrade in the hot GC injector port. This can lead to the formation of degradation products, resulting in inaccurate quantification and the appearance of unexpected peaks in the chromatogram.[2] For this reason, liquid chromatography (LC) methods, such as HPLC-UV or LC-MS, are often preferred for the analysis of carbamates. If GC-MS is used, derivatization of the carbamate can sometimes mitigate thermal degradation issues.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time or temperature (with caution to avoid degradation).- Ensure efficient stirring to overcome phase transfer limitations.- Use a slight excess of one of the reactants (e.g., the cyanating agent). |
| Hydrolysis of starting materials or product: Presence of water in the reactants or solvent can lead to hydrolysis of ethyl chloroformate or the final product. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain a neutral or slightly acidic pH during workup. | |
| Side reactions: Formation of byproducts consumes reactants and reduces the yield of the desired product. | - Optimize reaction conditions (temperature, solvent, base) to minimize side reactions.- Refer to the side reactions section for more details. | |
| Presence of an unexpected peak in HPLC/LC-MS analysis | Unreacted starting material: One of the starting materials may not have been fully consumed. | - Compare the retention time of the unexpected peak with that of the starting materials.- Optimize the reaction stoichiometry and conditions for complete conversion. |
| Byproduct formation: A side reaction may have occurred. | - Identify the byproduct by mass spectrometry or by synthesizing and running an authentic standard.- Adjust reaction conditions to disfavor the formation of this byproduct. | |
| Product degradation: The product may have degraded during workup or storage. | - Ensure workup and storage conditions are mild (neutral pH, low temperature).- Analyze the sample promptly after preparation. | |
| Multiple peaks or distorted peak shape in GC analysis | Thermal degradation in the injector: The compound is likely decomposing at the injector temperature. | - Lower the injector temperature.- Use a pulsed splitless or cool on-column injection technique.- Consider derivatizing the analyte to a more thermally stable compound.[3][4]- Switch to an LC-based analytical method. |
| Product appears oily or discolored after purification | Residual solvent: Incomplete removal of the extraction or chromatography solvent. | - Dry the product under high vacuum for an extended period.- Perform a solvent exchange with a more volatile solvent before final drying. |
| Presence of polymeric byproducts: High temperatures or reactive impurities can sometimes lead to polymerization. | - Purify the product using a different method (e.g., distillation under reduced pressure if thermally stable, or recrystallization if solid).- Ensure all glassware is scrupulously clean. |
Potential Side Reactions and Byproducts
The synthesis of this compound can be susceptible to several side reactions, leading to the formation of various byproducts. The table below summarizes the most common side reactions and their resulting products.
| Side Reaction | Description | Potential Byproducts |
| Hydrolysis | Reaction with water, which can be present as an impurity in solvents or reactants, or introduced during workup. This can occur with the starting materials or the final product and is often catalyzed by acid or base. | N-butylamine, Ethanol, Carbon Dioxide, Hydrochloric acid (from ethyl chloroformate hydrolysis) |
| Incomplete Cyanation | The reaction to introduce the cyano group does not proceed to completion. | Ethyl N-butylcarbamate |
| Over-alkylation/Dialkylation | If a primary amine is used as a starting material, there is a possibility of forming a disubstituted urea derivative if the reaction conditions are not carefully controlled. | N,N'-dibutylurea |
| Thermal Decomposition | At elevated temperatures, the carbamate can decompose. Based on related compounds, this can proceed via elimination or decarboxylation pathways.[1] | N-butyl isocyanate, Ethanol, Butene, Carbon dioxide, N-butylcyanamide |
| Reaction with Nucleophiles | The carbamate can react with other nucleophiles present in the reaction mixture, especially under basic conditions. | Depends on the nucleophile. For example, reaction with excess n-butylamine could lead to N,N'-dibutylurea. |
Experimental Protocols
The following is a representative, hypothetical protocol for the synthesis of this compound based on procedures for analogous compounds.[5][6] Note: This protocol should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
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Ethyl N-butylcarbamate
-
Cyanogen bromide (or another suitable cyanating agent)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
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Base (e.g., Triethylamine, Potassium carbonate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl N-butylcarbamate (1 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir the mixture at room temperature.
-
Addition of Cyanating Agent: Cool the mixture to 0°C using an ice bath. Dissolve the cyanating agent (1.0 to 1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers and wash them with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Common side reactions in this compound synthesis.
References
- 1. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispec.co.th [scispec.co.th]
- 4. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for synthesizing ethyl N-methyl cyanocarbamate by methylation reagent - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl N-butyl-N-cyanocarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl N-butyl-N-cyanocarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as ethyl chloroformate, N-butylcyanamide, and triethylamine, as well as side products from reactions with moisture, such as the corresponding carbamic acid, which can decompose. Byproducts from the disproportionation of amines may also be present.[1]
Q2: What is the thermal stability of this compound?
A2: Carbamates can be thermally unstable and may decompose at elevated temperatures.[2][3][4] For instance, ethyl N-methyl-N-phenylcarbamate decomposes in the gas phase between 329-380°C.[3][4] Thermal decomposition of carbamates can lead to the formation of isocyanates.[5] Therefore, purification methods involving high temperatures, such as distillation, should be performed under vacuum to lower the boiling point and minimize degradation.
Q3: Which purification technique is most suitable for achieving high purity?
A3: The choice of purification technique depends on the nature and quantity of the impurities. Column chromatography is often effective for removing a wide range of impurities and achieving high purity.[6][7][8] Recrystallization is a good option if a suitable solvent is found and the main impurities are present in small amounts.[9] For thermally stable impurities with significantly different boiling points, vacuum distillation can be employed.
Q4: How can I monitor the purity of the fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and for preliminary purity assessment of fractions. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. HPLC methods for carbamate analysis often utilize C8 or C18 columns.[2][6]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the eluent. | Decrease the polarity of the eluent system. |
| Product is adsorbing too strongly to the silica gel. | Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added. |
| Co-elution of impurities with the product. | Optimize the eluent system using TLC with various solvent mixtures to achieve better separation. Consider using a different stationary phase. |
| Product degradation on silica gel. | Deactivate the silica gel with a small amount of a base like triethylamine mixed with the eluent, especially if the compound is base-sensitive. |
Issue 2: Oily Product Instead of Crystals After Recrystallization
| Possible Cause | Troubleshooting Step |
| Presence of impurities. | The presence of impurities can inhibit crystal formation. Try purifying the crude material by column chromatography first. |
| Supersaturation is too high. | Add a small amount of additional solvent to the oil, heat to dissolve, and then cool slowly. |
| Cooling rate is too fast. | Allow the solution to cool to room temperature slowly, without disturbance, before placing it in an ice bath.[10] |
| Incorrect solvent system. | Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Issue 3: Product Decomposition During Vacuum Distillation
| Possible Cause | Troubleshooting Step |
| Distillation temperature is too high. | Ensure a high vacuum is achieved to lower the boiling point of the compound. Use a diffusion pump if necessary. |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation. |
| Prolonged heating. | Use a Kugelrohr apparatus for small-scale distillations to minimize the time the compound is exposed to high temperatures. |
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved for this compound using different purification techniques. These values are illustrative and can vary based on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Technique | Purity Achieved (Illustrative) | Typical Yield (Illustrative) | Notes |
| Single Recrystallization | 95-98% | 70-85% | Dependent on finding a suitable solvent. |
| Flash Column Chromatography | >99% | 60-80% | Effective for removing a broad range of impurities. |
| Vacuum Distillation | 98-99% | 50-75% | Risk of thermal decomposition. |
| Preparative HPLC | >99.5% | 40-60% | High purity but may be less scalable and more expensive. |
Experimental Protocols
Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate (1971) | N. J. Daly | 12 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. canadacommons.ca [canadacommons.ca]
- 7. nationalanalyticalcorp.com [nationalanalyticalcorp.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Overcoming low reactivity of Ethyl N-butyl-N-cyanocarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl N-butyl-N-cyanocarbamate. The information is designed to address common challenges encountered during its synthesis and use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialty organic compound. Due to the presence of the N-cyano group, the nitrogen atom's nucleophilicity is reduced, which can influence its reactivity in comparison to other carbamates. It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.
Q2: What are the main safety precautions to consider when working with this compound and its precursors?
All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Precursors like cyanamide and ethyl chloroformate are corrosive and toxic; consult their specific Safety Data Sheets (SDS) before use.
Q3: How can I synthesize this compound in the laboratory?
A common laboratory-scale synthesis involves a two-step procedure. First, ethyl cyanocarbamate is synthesized from cyanamide and ethyl chloroformate. This is followed by the N-alkylation of ethyl cyanocarbamate with a butyl halide (e.g., n-butyl bromide) under basic conditions to yield the final product.[1]
Troubleshooting Guides
Issue 1: Low Yield During Synthesis of this compound
Low yields during the two-step synthesis can be frustrating. Below are common causes and their solutions.
Troubleshooting Table: Synthesis Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Step 1: Incomplete reaction of cyanamide and ethyl chloroformate. | Ensure the reaction pH is maintained between 7.0 and 8.0 by the slow, dropwise addition of a strong base (e.g., 30-50% NaOH solution).[1] Monitor the reaction temperature, keeping it between 10-30°C during the addition of base. | Improved conversion to ethyl cyanocarbamate. |
| Step 2: Inefficient N-alkylation. | Use a polar aprotic solvent like DMF or acetonitrile to improve the solubility of the ethyl cyanocarbamate salt. Consider using a stronger base, such as potassium carbonate or sodium hydride, to fully deprotonate the ethyl cyanocarbamate. The reaction temperature can be moderately increased (e.g., to 50-60°C) to enhance the reaction rate. | Higher conversion to the final product. |
| Side reactions. | Minimize the reaction time once the starting material is consumed (monitored by TLC or GC) to prevent the formation of byproducts. Ensure the purity of starting materials and solvents. | Reduced byproduct formation and simpler purification. |
| Product loss during workup. | Use a careful extraction procedure with an appropriate organic solvent. Minimize the number of transfer steps to avoid physical loss of the product. | Improved isolated yield. |
Issue 2: Low Reactivity of this compound in Subsequent Reactions
The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the carbamate nitrogen, leading to sluggish reactions.
Troubleshooting Table: Overcoming Low Reactivity
| Reaction Type | Potential Cause of Low Reactivity | Recommended Solution |
| Nucleophilic Substitution (e.g., further alkylation) | The lone pair on the nitrogen is delocalized by both the carbonyl and the cyano groups, reducing its availability for nucleophilic attack. | Use a strong base (e.g., NaH) to generate the corresponding anion, which is a more potent nucleophile. Alternatively, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate. |
| Hydrolysis (acidic or basic) | The carbamate is relatively stable to hydrolysis under neutral conditions.[2] | For acidic hydrolysis, use a strong acid (e.g., concentrated HCl) and heat. For basic hydrolysis, use a strong base (e.g., concentrated NaOH) and elevated temperatures. Be aware that harsh conditions may lead to decomposition. |
| Reaction with Electrophiles | The nitrogen atom is not sufficiently nucleophilic to react with weak electrophiles. | Activate the electrophile using a Lewis acid catalyst. Alternatively, consider a different synthetic route that does not rely on the nucleophilicity of the N-cyano-N-butylcarbamate nitrogen. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of N-methyl cyanoethyl carbamate.[1]
Step 1: Synthesis of Ethyl Cyanocarbamate
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a 30% aqueous solution of cyanamide (1.0 mol).
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Cool the flask in an ice bath to 10-15°C.
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Slowly add ethyl chloroformate (1.05 mol) to the stirred solution.
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Maintain the temperature between 10-30°C while adding a 30% sodium hydroxide solution dropwise until the pH of the reaction mixture is stable between 7.0 and 8.0.
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After the addition is complete, raise the temperature to 30-50°C and stir for 2-3 hours.
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Cool the mixture to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl cyanocarbamate.
Step 2: N-Alkylation to this compound
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Dissolve the crude ethyl cyanocarbamate (1.0 mol) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
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Add a base (e.g., potassium carbonate, 1.5 mol) to the solution.
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Add n-butyl bromide (1.1 mol) dropwise to the stirred suspension.
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Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reactivity issues.
References
Stabilizing Ethyl N-butyl-N-cyanocarbamate under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl N-butyl-N-cyanocarbamate. The information is designed to help you anticipate and address stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during a reaction?
A1: The stability of this compound is primarily influenced by three main factors:
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pH: The carbamate functional group is susceptible to hydrolysis, particularly under alkaline conditions.[1] Acidic or strongly basic conditions can lead to the degradation of the molecule.
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Temperature: Like many organic molecules, elevated temperatures can cause thermal decomposition. Studies on analogous carbamates have shown that they can decompose at higher temperatures.[2][3][4]
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Presence of Nucleophiles and Other Reactive Species: Strong nucleophiles can attack the carbonyl carbon of the carbamate, leading to cleavage. The cyano group may also be susceptible to reaction under certain conditions, for example, in the presence of transition metals or strong reducing agents.[5]
Q2: What are the likely decomposition pathways for this compound?
A2: Based on the chemical structure, two primary decomposition pathways are anticipated:
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Hydrolysis of the Carbamate Linkage: This is a common degradation route for carbamates, especially in the presence of water and acid or base catalysts. The hydrolysis would likely yield ethanol, N-butylcyanamide, and carbon dioxide. Under strongly basic conditions, the N-butylcyanamide could be further hydrolyzed.
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Decyanation: The N-cyano group could potentially be cleaved under certain reductive or transition-metal-catalyzed conditions, although this is generally less common than carbamate hydrolysis.[5]
Q3: Are there any known incompatible reagents to be aware of when working with this compound?
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Strong Acids and Bases: These can catalyze the hydrolysis of the carbamate.
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Strong Oxidizing and Reducing Agents: These may react with the carbamate or the cyano group.
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Strong Nucleophiles: Reagents like primary and secondary amines, alkoxides, and thiolates could potentially cleave the carbamate.
-
Certain Transition Metal Catalysts: Some transition metals are known to activate C-CN bonds, which could lead to undesired side reactions.[5]
Troubleshooting Guides
Problem 1: Low or no yield of the desired product, with recovery of starting materials.
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and any signs of degradation. |
| Insufficient reaction time. | Extend the reaction time and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS). |
| Inadequate activation of a co-reactant. | Ensure that any reagents that need to be activated (e.g., formation of an anion) are being prepared under the correct conditions. |
Problem 2: Formation of multiple unidentified byproducts.
| Possible Cause | Suggested Solution |
| Decomposition of this compound. | - Check pH: Ensure the reaction medium is not strongly acidic or basic. Consider using a buffered system if appropriate. - Lower Temperature: Run the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst or longer reaction time at a lower temperature. |
| Side reactions of the cyano group. | Avoid reagents known to react with nitriles if possible. If a transition metal catalyst is used, screen different metals and ligands to minimize side reactions. |
| Reaction with solvent. | Ensure the solvent is anhydrous and deoxygenated if the reaction is sensitive to water or air. Consider using a more inert solvent. |
Data Presentation
Table 1: General Stability Profile of Carbamates Based on Literature.
| Condition | General Stability Trend for Carbamates | Citation |
| Acidic pH (1-6) | Generally stable, but hydrolysis can occur. | [6] |
| Neutral to Alkaline pH (>7) | Susceptible to base-catalyzed hydrolysis and cyclization. | [1][6] |
| Elevated Temperature | Prone to thermal decomposition. | [2][3][4] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Thermal Stability of this compound
This protocol provides a general method for assessing the thermal stability of your compound in a specific solvent.
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Sample Preparation: Prepare a solution of this compound in the desired reaction solvent at a known concentration (e.g., 1 mg/mL).
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Initial Analysis: Analyze the initial concentration of the compound at time zero using a suitable analytical method like HPLC-UV.
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Incubation: Place sealed vials of the solution in a temperature-controlled oil bath or heating block at the desired reaction temperature.
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Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the heat source and immediately cool it in an ice bath to quench any further degradation.
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Analysis: Analyze the concentration of this compound in each sample.
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Data Analysis: Plot the concentration of the compound as a function of time to determine the degradation rate.
Protocol 2: General Procedure for Assessing the Hydrolytic Stability of this compound at Different pH Values
This protocol helps determine the stability of your compound in aqueous solutions of varying pH.
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
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Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
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Reaction Initiation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the organic solvent content is low (e.g., <5%) to minimize its effect on the pH and reaction kinetics.
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Incubation and Sampling: Maintain the solutions at a constant temperature and take samples at various time points, as described in Protocol 1.
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Analysis and Data Interpretation: Analyze the samples to determine the concentration of the remaining this compound. Plotting the data will reveal the stability of the compound at each pH.
Visualizations
Caption: Plausible hydrolytic decomposition pathway.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Ethyl N-butyl-N-cyanocarbamate Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl N-butyl-N-cyanocarbamate.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and logical two-step approach involves the initial synthesis of an N-substituted carbamate, followed by cyanation.
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Step 1: Synthesis of Ethyl N-butylcarbamate. This is typically achieved by reacting butylamine with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.
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Step 2: Cyanation of Ethyl N-butylcarbamate. The secondary amine of the carbamate is then cyanated using a cyanating agent like cyanogen bromide to yield the final product, this compound.
Q2: What are the main safety precautions when working with the reagents for this synthesis?
A2: Several reagents in this synthesis require careful handling:
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Ethyl chloroformate: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
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Butylamine: Flammable and corrosive. Use in a fume hood and away from ignition sources.
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Cyanogen bromide (BrCN): Highly toxic, volatile, and can be fatal if inhaled or ingested. It should only be handled in a fume hood by trained personnel with appropriate PPE. Aqueous solutions can decompose to release toxic gases.[2][3][4] It may be unstable unless dry and pure, and impure material can decompose rapidly.[2][5]
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is a suitable method for monitoring both steps.[1][6]
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Step 1: The disappearance of the butylamine starting material and the appearance of the more nonpolar ethyl N-butylcarbamate product spot.
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Step 2: The disappearance of the ethyl N-butylcarbamate and the appearance of the final, likely even more nonpolar, this compound product spot.
Q4: What are the expected spectroscopic characteristics of the intermediate and final product?
A4:
-
Ethyl N-butylcarbamate (Intermediate):
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1H NMR: You would expect to see signals corresponding to the ethyl group (a quartet and a triplet), the butyl group (a triplet, a sextet, a sextet, and a triplet), and a broad signal for the N-H proton.[7]
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13C NMR: Signals for the carbonyl carbon (around 156 ppm), and the carbons of the ethyl and butyl groups.[8]
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FTIR: A characteristic C=O stretching vibration for the carbamate group (typically around 1690-1710 cm⁻¹) and an N-H stretching band (around 3300-3500 cm⁻¹).[9][10][11]
-
-
This compound (Final Product):
-
1H NMR: The broad N-H signal will disappear. The signals for the ethyl and butyl groups will likely show slight shifts compared to the intermediate.
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13C NMR: A new signal for the nitrile carbon will appear (typically in the 115-125 ppm region). The carbonyl signal may shift slightly.
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FTIR: The N-H stretching band will be absent. A new, sharp, and intense peak corresponding to the C≡N (nitrile) stretch will appear around 2200-2260 cm⁻¹.[11] The C=O stretch of the N,N-disubstituted carbamate will likely be in a similar region to the intermediate.[12]
-
Experimental Protocols
Step 1: Synthesis of Ethyl N-butylcarbamate
This protocol is a representative method based on standard organic chemistry principles for carbamate synthesis.[13][14]
Materials:
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Butylamine
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butylamine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl N-butylcarbamate.
-
Purify the crude product by flash column chromatography or distillation if necessary.
Step 2: Cyanation of Ethyl N-butylcarbamate
This protocol is a representative method based on the cyanation of secondary amines.[14][15] Caution: Cyanogen bromide is extremely toxic and must be handled with extreme care in a fume hood.
Materials:
-
Ethyl N-butylcarbamate (from Step 1)
-
Cyanogen bromide
-
A suitable non-protic solvent (e.g., anhydrous chloroform or dichloromethane)
-
A non-nucleophilic base (e.g., sodium bicarbonate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl N-butylcarbamate (1.0 eq.) in the anhydrous solvent.
-
Add the non-nucleophilic base (e.g., sodium bicarbonate, 1.5 eq.).
-
In a separate flask, prepare a solution of cyanogen bromide (1.1 eq.) in the same anhydrous solvent.
-
Slowly add the cyanogen bromide solution to the stirred carbamate solution at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction carefully with a solution of sodium hydroxide to decompose any remaining cyanogen bromide.
-
Work up the reaction mixture by washing with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude this compound.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Typical Reagent Quantities for a 10 mmol Scale Synthesis
| Step | Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Volume |
| 1 | Butylamine | 1.0 | 73.14 | 0.73 | ~1.0 mL |
| Ethyl chloroformate | 1.0 | 108.52 | 1.09 | ~0.95 mL | |
| Triethylamine | 1.1 | 101.19 | 1.11 | ~1.5 mL | |
| 2 | Ethyl N-butylcarbamate | 1.0 | 145.20 | 1.45 | - |
| Cyanogen bromide | 1.1 | 105.92 | 1.16 | - | |
| Sodium bicarbonate | 1.5 | 84.01 | 1.26 | - |
Table 2: Representative Spectroscopic Data for Ethyl N-butylcarbamate (Intermediate)
| Data Type | Chemical Shift / Wavenumber | Assignment |
| 1H NMR (CDCl3) | ~4.5 ppm (br s, 1H) | N-H |
| ~4.1 ppm (q, 2H) | -O-CH2-CH3 | |
| ~3.1 ppm (t, 2H) | -NH-CH2- | |
| ~1.5 ppm (m, 2H) | -CH2-CH2-CH2-CH3 | |
| ~1.3 ppm (m, 2H) | -CH2-CH2-CH3 | |
| ~1.2 ppm (t, 3H) | -O-CH2-CH3 | |
| ~0.9 ppm (t, 3H) | -CH2-CH3 | |
| 13C NMR (CDCl3) | ~156 ppm | C=O |
| ~79 ppm | (CH3)3-C (if Boc protected) | |
| ~60 ppm | -O-CH2- | |
| ~40 ppm | -NH-CH2- | |
| ~32 ppm | -CH2- | |
| ~28 ppm | (CH3)3-C (if Boc protected) | |
| ~20 ppm | -CH2- | |
| ~14 ppm | -CH3 | |
| ~13 ppm | -CH3 | |
| FTIR (neat) | ~3330 cm-1 | N-H stretch |
| ~2960, 2870 cm-1 | C-H stretch | |
| ~1695 cm-1 | C=O stretch (carbamate) |
(Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used. The 13C NMR data for tert-butyl butylcarbamate is provided for comparison of the butyl chain signals.)[8]
Troubleshooting Guide
Problem: Low or No Yield in Step 1 (Synthesis of Ethyl N-butylcarbamate)
| Possible Cause | Suggested Solution |
| Impure starting materials | Ensure butylamine and ethyl chloroformate are of high purity. Commercial ethyl chloroformate can contain phosgene and HCl as impurities.[1] |
| Insufficient base | Use at least one equivalent of a tertiary amine base like triethylamine to neutralize the HCl generated. |
| Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of ethyl chloroformate to prevent side reactions. |
| Hydrolysis of ethyl chloroformate | Ensure the reaction is carried out under anhydrous conditions. |
| Loss of product during workup | Ethyl N-butylcarbamate has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. |
Problem: Low or No Yield in Step 2 (Cyanation)
| Possible Cause | Suggested Solution |
| Decomposition of cyanogen bromide | Use fresh, high-purity cyanogen bromide. Store it in a cool, dry place.[2][5] Impure material can decompose rapidly.[2] |
| Reaction conditions not anhydrous | Cyanogen bromide can hydrolyze in the presence of water.[3] Ensure all glassware is flame-dried and use anhydrous solvents. |
| Insufficiently activated carbamate | The N-H bond of the carbamate needs to be deprotonated for the reaction to proceed. Ensure a suitable, non-nucleophilic base is used. |
| Side reactions | Over-alkylation of the starting amine in step 1 could lead to a tertiary amine that does not react in step 2. Ensure step 1 goes to completion with minimal side products. |
| Product instability | While N,N-disubstituted carbamates are generally stable, consider the possibility of decomposition under the reaction or workup conditions. |
Problem: Presence of Impurities in the Final Product
| Possible Impurity | Identification | Removal Strategy |
| Unreacted Ethyl N-butylcarbamate | TLC analysis will show a spot corresponding to the starting material. 1H NMR will show the N-H proton signal. | Careful flash column chromatography. |
| Hydrolyzed cyanogen bromide byproducts | These are typically inorganic salts and can be removed during the aqueous workup. | Thorough aqueous washing of the organic layer. |
| Over-alkylated byproducts from Step 1 | GC-MS analysis can help identify these. They will have different retention times and mass spectra. | Purification by flash column chromatography may be challenging if the polarity is similar to the product. Re-optimization of Step 1 may be necessary. |
| Urea byproducts | Can form from side reactions of the amine and isocyanate-like intermediates. | These are often more polar and can be removed by chromatography. |
Visualizations
Caption: A two-step synthetic workflow for this compound.
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
- 1. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispec.co.th [scispec.co.th]
- 5. researchgate.net [researchgate.net]
- 6. n-Butyl carbamate(592-35-8) 13C NMR [m.chemicalbook.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. scielo.br [scielo.br]
- 13. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl N-butyl-N-cyanocarbamate
Welcome to the technical support center for the synthesis of Ethyl N-butyl-N-cyanocarbamate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds in two main stages: the formation of ethyl cyanocarbamate followed by its N-alkylation with a butylating agent.
Q1: My initial reaction to form ethyl cyanocarbamate from cyanamide and ethyl chloroformate is showing low yield. What are the possible causes?
A1: Low yields in the formation of ethyl cyanocarbamate are often attributed to several factors:
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Improper pH control: The reaction is sensitive to pH. Maintaining a stable, slightly alkaline pH is crucial. If the pH is too low, the cyanamide may not be sufficiently deprotonated to act as a nucleophile. If the pH is too high, hydrolysis of the ethyl chloroformate can occur, reducing the amount of reactant available.
-
Reaction Temperature: The reaction is exothermic. It is critical to maintain a low temperature (typically 0-10 °C) during the addition of ethyl chloroformate to prevent side reactions and decomposition of the product.
-
Purity of Reagents: Ensure that the cyanamide solution is fresh and the ethyl chloroformate is of high purity. Contaminants can interfere with the reaction.
Q2: During the N-butylation of ethyl cyanocarbamate, I am observing the formation of multiple byproducts. How can I improve the selectivity?
A2: The formation of byproducts during N-alkylation is a common challenge. Here are some strategies to enhance selectivity for the desired N-butyl-N-cyanocarbamate:
-
Choice of Base: A strong, non-nucleophilic base is preferred to deprotonate the ethyl cyanocarbamate without competing in the alkylation reaction. Cesium carbonate (Cs₂CO₃) has been shown to be effective for N-alkylation of carbamates.[1][2][3]
-
Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly improve the reaction rate and selectivity by facilitating the transfer of the carbamate anion to the organic phase.[1][2][3]
-
Reaction Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile is generally suitable for this type of alkylation.
-
Control of Stoichiometry: Use a slight excess of the butylating agent (e.g., 1.1-1.2 equivalents of butyl bromide) to ensure complete conversion of the starting material. However, a large excess may lead to side reactions.
Q3: The reaction to add the butyl group is very slow or does not go to completion. What can I do to improve the reaction rate?
A3: A sluggish reaction can be addressed by optimizing the following conditions:
-
Temperature: While starting at room temperature is advisable, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Activating the Alkylating Agent: If using butyl bromide, the addition of a catalytic amount of sodium or potassium iodide can in-situ generate the more reactive butyl iodide, which can accelerate the reaction. TBAI also serves this purpose.
-
Efficient Stirring: Ensure the reaction mixture is being stirred vigorously, especially if it is a heterogeneous mixture (e.g., with a solid base).
Q4: I am having difficulty purifying the final product, this compound. What purification methods are recommended?
A4: Purification of N,N-disubstituted carbamates typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the base, salts, and any water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. A wash with a mild acid (e.g., dilute HCl) can help remove any remaining basic impurities, followed by a wash with brine.
-
Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired product from unreacted starting materials and non-polar byproducts. A gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point for elution.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger scale preparations.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of the N-alkylation step. These are representative data based on general principles of N-alkylation of carbamates.
Table 1: Effect of Base on the N-Butylation of Ethyl Cyanocarbamate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 24 | 45 |
| 2 | NaH | THF | 25 | 12 | 60 |
| 3 | Cs₂CO₃ | DMF | 25 | 12 | 85 |
| 4 | DBU | CH₂Cl₂ | 25 | 18 | 55 |
Table 2: Effect of Phase Transfer Catalyst (PTC) and Temperature
| Entry | Base | PTC (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | None | 25 | 24 | 65 |
| 2 | Cs₂CO₃ | TBAI (10) | 25 | 12 | 85 |
| 3 | Cs₂CO₃ | TBAI (10) | 40 | 6 | 92 |
| 4 | Cs₂CO₃ | None | 40 | 18 | 75 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Cyanocarbamate
-
To a stirred solution of cyanamide (1.0 eq) in water at 0-5 °C, slowly add a solution of sodium hydroxide (1.05 eq) while maintaining the temperature below 10 °C.
-
Once the addition is complete, add ethyl chloroformate (1.0 eq) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 3-4 hours, monitoring the progress by TLC.
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl cyanocarbamate, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl cyanocarbamate (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) and tetrabutylammonium iodide (0.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add butyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 40 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Preventing decomposition of Ethyl N-butyl-N-cyanocarbamate during workup
This guide provides troubleshooting advice and frequently asked questions regarding the workup of Ethyl N-butyl-N-cyanocarbamate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the workup of this compound?
A1: The main concern is the decomposition of the molecule, which is susceptible to hydrolysis under both acidic and basic aqueous conditions. The N-cyano and carbamate functionalities are the most likely points of cleavage.
Q2: What are the potential decomposition products I should be aware of?
A2: Decomposition can lead to several byproducts, including N-butylcyanamide, ethanol, carbon dioxide, and potentially N-butylurea derivatives if the cyano group is also hydrolyzed.
Q3: Is this compound sensitive to temperature?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated product after workup. | Decomposition of the product due to harsh pH conditions (strong acid or base). | Use a mild workup procedure with neutral or slightly acidic pH washes (e.g., saturated ammonium chloride solution). Avoid strong acids and bases. |
| Prolonged exposure to aqueous conditions. | Minimize the time the compound is in contact with the aqueous phase during extraction. Perform extractions efficiently and proceed to the drying step promptly. | |
| High temperatures during solvent removal. | Use a rotary evaporator at a reduced temperature (e.g., < 40°C) to remove the solvent. | |
| Presence of multiple unidentified spots on TLC analysis of the crude product. | Decomposition has occurred, leading to various byproducts. | Re-evaluate the workup conditions. Ensure all aqueous solutions are pH-neutral or buffered. Consider alternative purification methods that do not involve an aqueous workup, such as direct flash chromatography if the reaction solvent is compatible. |
| Formation of an insoluble white precipitate during workup. | This could be a salt of a decomposed product, such as a urea derivative. | Isolate the precipitate and analyze it separately (e.g., by NMR or IR spectroscopy) to identify it. This can help confirm the decomposition pathway and refine the workup protocol. |
General Stability of N-substituted Cyanocarbamates
| Condition | Stability | Potential Decomposition Products |
| Strong Acid (e.g., 1M HCl) | Low | N-butylamine, Carbon Dioxide, Ethanol, Ammonia |
| Strong Base (e.g., 1M NaOH) | Low | N-butylcyanamide, Ethanol, Carbonate |
| Neutral pH (Water) | Moderate | Slow hydrolysis may occur over prolonged periods. |
| Mildly Acidic (e.g., sat. NH4Cl) | High | Minimal decomposition expected during a standard workup. |
| Elevated Temperature (> 50°C) | Moderate to Low | Thermal decomposition pathways may become significant. |
Experimental Protocols
Recommended Mild Aqueous Workup Protocol
-
Quenching: Quench the reaction mixture by adding it to a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl solution) to remove excess water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator at a temperature below 40°C.
Visualizations
Caption: Potential decomposition pathways of this compound under acidic and basic conditions.
Caption: Recommended workflow for the mild workup of this compound.
Technical Support Center: Synthesis of N-Cyanocarbamates
Welcome to the technical support center for the synthesis of N-cyanocarbamates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-cyanocarbamates, providing potential causes and actionable solutions.
Q1: Why is my N-cyanocarbamate yield consistently low?
A1: Low yields in N-cyanocarbamate synthesis can stem from several factors. Here’s a breakdown of common causes and how to troubleshoot them:
-
Inadequate pH Control: The reaction is highly sensitive to pH. If the reaction medium is too acidic, the starting carbamate may not be sufficiently deprotonated to react with the cyanating agent. Conversely, if the medium is too basic, it can lead to the hydrolysis of the starting materials or the N-cyanocarbamate product. For instance, in the synthesis of ethyl N-methyl cyanocarbamate, maintaining a pH between 6.0 and 8.0 is crucial for optimal yield.[1]
-
Troubleshooting:
-
Carefully monitor and adjust the pH of the reaction mixture throughout the addition of reagents.
-
Use a reliable pH meter calibrated for the solvent system you are using.
-
Consider using a buffered system if pH control is particularly challenging.
-
-
-
Reaction Temperature: Temperature plays a critical role in both reaction rate and product stability. N-cyanocarbamates can be thermally labile and may decompose at elevated temperatures.[2]
-
Troubleshooting:
-
Maintain the recommended temperature range for the specific protocol. For the initial reaction of cyanamide with ethyl chloroformate, a temperature of 10-30°C is recommended, followed by a gentle heating step to 30-50°C.[1][3]
-
Use a temperature-controlled reaction setup (e.g., an oil bath or cryostat) to ensure a stable temperature.
-
-
-
Moisture Contamination: The presence of water can lead to the hydrolysis of the cyanating agent and the N-cyanocarbamate product, reducing the overall yield.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dry all glassware thoroughly before use.
-
-
-
Sub-optimal Reagents: The choice of cyanating agent, base, and solvent can significantly impact the reaction outcome.
-
Troubleshooting:
-
Refer to the data in Table 1 to select a suitable cyanating agent for your substrate.
-
Ensure the purity of your starting materials. Impurities can lead to side reactions.
-
-
Q2: I am observing the formation of multiple byproducts. What are they and how can I avoid them?
A2: Side reactions are a common challenge. Here are some likely byproducts and strategies to minimize their formation:
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Hydrolysis Products: As mentioned, water contamination can lead to the hydrolysis of your N-cyanocarbamate back to the corresponding carbamate.
-
Avoidance: Strict anhydrous conditions are key.
-
-
Dimerization of Cyanamide: If you are using cyanamide as a starting material, it can dimerize to form dicyandiamide, especially under non-optimal pH conditions.
-
Avoidance: Control the pH carefully and use the cyanamide solution promptly after preparation.
-
-
Products from Side Reactions of the Cyanating Agent: Some cyanating agents can participate in unwanted side reactions. For example, highly reactive cyanogen halides can react with other nucleophiles present in the reaction mixture.
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Avoidance: Choose a cyanating agent with appropriate reactivity for your substrate (see Table 1 ). Add the cyanating agent slowly and at a controlled temperature to minimize side reactions.
-
Q3: What is the best way to purify my N-cyanocarbamate product?
A3: The purification strategy will depend on the physical properties of your N-cyanocarbamate and the nature of the impurities.
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Extraction and Washing: For many N-cyanocarbamates, a simple workup involving extraction and washing can be effective. For example, after the synthesis of ethyl N-methyl cyanocarbamate, the product can be isolated by separating the organic layer from the aqueous layer.[1][3]
-
Procedure:
-
Quench the reaction mixture with water or a suitable aqueous solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
-
Column Chromatography: If the crude product contains impurities with similar solubility to the desired product, column chromatography is often necessary.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point for many N-cyanocarbamates. The polarity can be adjusted based on the specific compound.[4] A reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile and water with a phosphoric acid modifier can also be effective.[5][6]
-
-
Recrystallization: If the N-cyanocarbamate is a solid, recrystallization can be a highly effective purification method.
Data Presentation
Table 1: Comparison of Common Cyanating Agents for N-Cyanocarbamate Synthesis
| Cyanating Agent | Advantages | Disadvantages | Typical Reaction Conditions | Representative Yields |
| Cyanogen Bromide (BrCN) | Highly reactive, often leading to high yields. | Highly toxic and volatile, requires careful handling. | Base (e.g., NaH, K₂CO₃), aprotic solvent (e.g., THF, CH₃CN), 0°C to room temperature. | 70-95% |
| Trichloroacetonitrile (Cl₃CCN) | Less toxic and easier to handle than cyanogen halides. | Can require activation with a Lewis acid or a specific base.[9] | Base (e.g., imidazole), solvent (e.g., DME), elevated temperatures (e.g., 80°C).[9] | 60-85% |
| Trimethylsilyl Cyanide (TMSCN) with an Oxidant | In situ generation of a reactive cyanating species, avoiding the handling of highly toxic reagents.[10] | Requires an additional oxidant (e.g., bleach).[10] | Acetonitrile solvent, room temperature.[10] | 75-90% |
| Sodium Cyanate (NaOCN) | Inexpensive and relatively safe. | Lower reactivity, may require harsher conditions or activation. | Can be used in palladium-catalyzed cross-coupling reactions.[11] | Varies widely with substrate and catalyst. |
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl-N-cyanocarbamates
This protocol is a generalized procedure based on the synthesis of ethyl N-methyl cyanocarbamate and can be adapted for other substrates.[1][3]
-
Preparation of the Carbamate Salt:
-
Dissolve the starting carbamate (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
-
Cyanation:
-
Cool the solution of the carbamate salt back down to 0°C.
-
Dissolve the cyanating agent (e.g., cyanogen bromide, 1.1 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench any remaining base with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
-
Visualizations
Caption: General reaction mechanism for the N-cyanation of a carbamate.
Caption: A logical workflow for troubleshooting common issues in N-cyanocarbamate synthesis.
References
- 1. CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Method for synthesizing ethyl N-methyl cyanocarbamate by methylation reagent - Eureka | Patsnap [eureka.patsnap.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Separation of Sodium methyl cyanocarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Sodium methyl cyanocarbamate | SIELC Technologies [sielc.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Technical Support Center: Scaling Up Ethyl N-butyl-N-cyanocarbamate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale production of Ethyl N-butyl-N-cyanocarbamate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves a two-step process. First, cyanamide is reacted with ethyl chloroformate in the presence of a strong base to form ethyl cyanocarbamate. Subsequently, this intermediate is alkylated with a butyl-halide (e.g., n-butyl bromide) under basic conditions to yield the final product, this compound.
Q2: What are the critical parameters to control during the first step (formation of ethyl cyanocarbamate)?
A2: Temperature control is crucial. The reaction of cyanamide with ethyl chloroformate is exothermic and should be maintained at a low temperature (typically 0-10 °C) to minimize side reactions and decomposition of the product. The rate of addition of the reagents should also be carefully controlled.
Q3: What are common impurities, and how can they be minimized?
A3: Common impurities include unreacted starting materials, dialkylated byproducts, and hydrolysis products. To minimize these, it is important to use the correct stoichiometric ratios of reactants and to ensure anhydrous conditions, as water can lead to the hydrolysis of ethyl chloroformate and the desired product.
Q4: What purification methods are recommended for this compound?
A4: The primary purification method is vacuum distillation. Due to the potential for thermal decomposition, it is advisable to use a short-path distillation apparatus and to maintain the lowest possible temperature.[1] Column chromatography on silica gel can also be employed for high-purity requirements, though this may be less practical for larger-scale preparations.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Ethyl chloroformate is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Cyanamide and strong bases are also hazardous. Ensure you are familiar with the safety data sheets (SDS) for all chemicals used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | - Incomplete reaction. - Hydrolysis of ethyl chloroformate. - Incorrect reaction temperature. | - Ensure slow, controlled addition of reagents. - Use anhydrous solvents and reagents. - Maintain the reaction temperature between 0-10 °C. |
| Low Yield in Step 2 | - Inefficient alkylation. - Side reactions. - Insufficient base. | - Use a suitable polar aprotic solvent (e.g., DMF, acetonitrile). - Consider using a phase-transfer catalyst. - Ensure at least a stoichiometric amount of a strong, non-nucleophilic base is used. |
| Product Decomposition during Distillation | - Excessive temperature. - Prolonged heating. | - Use a high-vacuum pump to lower the boiling point. - Employ a short-path distillation setup. - Heat the distillation flask in a heating mantle with gentle stirring to ensure even heat distribution.[1] |
| Presence of Impurities in Final Product | - Incomplete reaction. - Ineffective purification. | - Monitor the reaction progress by TLC or GC to ensure completion. - If distillation is insufficient, consider purification by column chromatography. |
| Reaction Stalls | - Poor quality reagents. - Inactive catalyst (if used). | - Use freshly opened or purified reagents and solvents. - If using a phase-transfer catalyst, ensure it is of good quality. |
Experimental Protocols
Synthesis of Ethyl Cyanocarbamate (Intermediate)
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a 50% aqueous solution of cyanamide. The flask is cooled in an ice-salt bath to 0 °C.
-
Reagent Addition: A solution of sodium hydroxide (30-50% in water) is added dropwise, ensuring the temperature does not exceed 10 °C.[2] Following this, ethyl chloroformate is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Monitoring: The reaction is stirred for an additional 2-3 hours at 10-20 °C after the addition is complete. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl cyanocarbamate.
Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The crude ethyl cyanocarbamate is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). A strong, non-nucleophilic base (e.g., sodium hydride) is added portion-wise at 0 °C. After the addition is complete, the mixture is stirred for 30 minutes. n-Butyl bromide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours.
-
Reaction Monitoring: The progress of the alkylation is monitored by TLC or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Quantitative Data Summary
| Parameter | Step 1: Ethyl Cyanocarbamate Formation | Step 2: N-Butylation |
| Reactant Molar Ratios | Cyanamide : Ethyl Chloroformate : NaOH (1 : 1.0-1.1 : 1.1-1.2)[2] | Ethyl Cyanocarbamate : n-Butyl Bromide : Base (1 : 1.0-1.2 : 1.1-1.3) |
| Reaction Temperature | 0-10 °C (addition), 10-20 °C (stirring)[2] | 0 °C to 50 °C |
| Reaction Time | 3-5 hours | 3-6 hours |
| Typical Yield | 75-85% | 60-75% |
| Purity (Post-Purification) | >95% | >98% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification.
Troubleshooting Logic
References
Validation & Comparative
Comparing Ethyl N-butyl-N-cyanocarbamate to other cyanamide reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent for the introduction of the guanidinium moiety is a critical step in the synthesis of a wide range of biologically active molecules. This guide provides a detailed comparison of Ethyl N-butyl-N-cyanocarbamate and other common cyanamide-based reagents, offering insights into their performance, experimental protocols, and safety profiles to inform your synthetic strategies.
The guanidinium group is a key pharmacophore in numerous natural products and pharmaceutical agents due to its ability to engage in strong electrostatic interactions and hydrogen bonding.[1] The synthesis of guanidines is therefore a cornerstone of medicinal chemistry.[2][3][4] A variety of reagents have been developed for this purpose, each with its own advantages and limitations. This guide focuses on cyanamide-based reagents, which are a versatile class of compounds for guanidinylation reactions.
Performance Comparison of Cyanamide Reagents
The choice of a guanidinylating agent is often a trade-off between reactivity, stability, safety, and substrate scope. The following table summarizes the performance of several common cyanamide reagents in the synthesis of guanidines from amines. It is important to note that direct comparative data for this compound is limited in the scientific literature; therefore, its performance characteristics are inferred from structurally similar N-substituted cyanocarbamates.
| Reagent | Typical Reaction Conditions | Amine Substrate Scope | Advantages | Disadvantages |
| This compound | Activation with a Lewis acid or silylating agent may be required. | Likely broad for primary and secondary aliphatic amines. Reactivity with anilines may be lower. | Potentially good stability and handling characteristics compared to more hazardous reagents. The bulky butyl group may offer unique selectivity. | Limited published data on its direct use and performance. May require activation. |
| Cyanamide (H₂NCN) | Often requires activation with acids or metal catalysts (e.g., Sc(OTf)₃).[5] Can also be used in fused reactions with amine salts. | Broad, including primary and secondary aliphatic amines. Can be used for the synthesis of unsubstituted guanidines. | Inexpensive and readily available. | Low reactivity, often requiring harsh conditions or activation. Can be hazardous to handle.[6] |
| Cyanogen Bromide (BrCN) | Typically reacted with amines in an inert solvent. | Broad, including primary and secondary amines. Widely used for the synthesis of cyclic guanidines.[5][7] | High reactivity. | Highly toxic and moisture-sensitive, requiring careful handling in a well-ventilated fume hood.[6] |
| N,N'-Di-Boc-S-methylisothiourea | Activation with a thiophilic agent (e.g., HgCl₂, CuCl₂) or a coupling reagent (e.g., EDCI, Mukaiyama's reagent).[8] | Broad, including primary and secondary amines, and amino acids. | The Boc protecting groups allow for mild reaction conditions and easy purification. The resulting protected guanidine can be deprotected under acidic conditions. | Requires an activating agent, which can be toxic (e.g., mercury salts). The reagent itself can be costly. |
| 1H-Pyrazole-1-carboxamidine HCl | Reacts with amines, often in the presence of a base. | Good for primary and secondary aliphatic amines. Less reactive towards anilines unless activated.[9] | A stable, crystalline solid that is easy to handle. The pyrazole leaving group is readily removed. | May require elevated temperatures for less reactive amines. |
| N,N'-Di-Boc-N''-triflylguanidine | Reacts directly with amines, often in dichloromethane at room temperature.[10] | Very broad, including sterically hindered and weakly nucleophilic amines. | Highly reactive, often leading to rapid and high-yielding reactions under mild conditions. | The reagent can be expensive and moisture-sensitive. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following sections provide representative procedures for the synthesis of guanidines using various cyanamide reagents.
Synthesis of this compound (Proposed)
Step 1: Formation of Ethyl Cyanocarbamate
-
In a reaction vessel equipped with a stirrer and a cooling system, a solution of cyanamide in water is prepared.
-
Ethyl chloroformate is added dropwise to the cyanamide solution while maintaining the temperature between 10-30 °C.
-
A solution of a strong base (e.g., 30% sodium hydroxide) is added concurrently to maintain the pH of the reaction mixture between 6.0 and 8.0.
-
After the addition is complete, the reaction mixture is stirred at 30-50 °C for 2-3 hours.
Step 2: N-Butylation of Ethyl Cyanocarbamate
-
The reaction mixture from Step 1 is cooled to 20-30 °C.
-
A butylation agent, such as 1-bromobutane or butyl iodide, is added.
-
A strong base is added to facilitate the alkylation reaction.
-
The mixture is stirred at 30-50 °C for several hours until the reaction is complete (monitored by TLC or GC).
-
The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield this compound.
Guanidinylation Using Cyanogen Bromide
CAUTION: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[6]
-
To a solution of the amine (1.0 equiv.) in a suitable inert solvent (e.g., benzene, THF, or isopropanol) is added a solution of cyanogen bromide (1.0-1.2 equiv.) in the same solvent dropwise at room temperature with stirring.[12]
-
The reaction mixture is stirred for 2-3 hours.
-
The resulting guanidinium salt often precipitates and can be collected by filtration.
-
If the free guanidine is desired, the salt is treated with a base.
Guanidinylation Using N,N'-Di-Boc-S-methylisothiourea with EDCI Activation
-
To a solution of N,N'-di-Boc-S-methylisothiourea (1.1 equiv.) and the amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or DMF) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 equiv.).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the N,N'-di-Boc-protected guanidine.
Guanidinylation Using 1H-Pyrazole-1-carboxamidine Hydrochloride
-
To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DMF) is added 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equiv.) and a base such as triethylamine or diisopropylethylamine (1.2 equiv.).[9]
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C for 12-48 hours, depending on the reactivity of the amine.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated. The product can be purified by crystallization or column chromatography.
Guanidinylation Using N,N'-Di-Boc-N''-triflylguanidine
-
An oven-dried round-bottomed flask is charged with N,N'-di-Boc-N''-triflylguanidine (1.0 equiv.) and dichloromethane.[10]
-
The amine (1.1 equiv.) is added in one portion at room temperature.
-
The reaction is typically complete within 30 minutes to a few hours.
-
The reaction mixture is washed with aqueous sodium bisulfate and saturated sodium bicarbonate.
-
The organic layer is dried and concentrated to yield the protected guanidine, which is often pure enough for subsequent steps without further purification.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in guanidine synthesis, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of guanidines using cyanamide reagents.
Caption: Activation pathway for less reactive cyanamide reagents in guanidinylation.
Safety Considerations
Working with cyanamide reagents requires a thorough understanding of their potential hazards.
-
Cyanamide: Is toxic if swallowed and can cause skin and eye irritation. It is also suspected of causing cancer and may damage fertility or the unborn child.[6]
-
Cyanogen Bromide: Is highly toxic and can be fatal if inhaled or swallowed. It reacts violently with water and acids, producing toxic fumes.[6]
-
N,N'-Di-Boc-S-methylisothiourea: While the reagent itself is relatively stable, its activation often requires toxic heavy metal salts like mercuric chloride, which pose significant environmental and health risks.[8]
-
1H-Pyrazole-1-carboxamidine Hydrochloride: Is generally considered a safer alternative to cyanogen bromide and is easier to handle.
-
N,N'-Di-Boc-N''-triflylguanidine: Should be handled with care as it is a highly reactive electrophile.
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
The selection of a cyanamide reagent for guanidine synthesis is a multifaceted decision that depends on the specific requirements of the synthetic target, the available resources, and safety considerations. While highly reactive reagents like N,N'-Di-Boc-N''-triflylguanidine offer broad applicability and mild reaction conditions, their cost can be a limiting factor. Traditional reagents like cyanogen bromide are effective but pose significant safety hazards. Pyrazole-based reagents and activated thioureas offer a good balance of reactivity, safety, and cost.
Although direct experimental data for this compound is currently scarce, its structural features suggest it could be a valuable addition to the synthetic chemist's toolbox, potentially offering advantages in terms of handling and selectivity. Further research into the synthesis and reactivity of N-alkyl-N-cyanocarbamates is warranted to fully explore their potential as guanidinylating agents in drug discovery and development.
References
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guanidines-from-toxic-substances-to-compounds-with-multiple-biological-applications-detailed-outlook-on-synthetic-procedures-employed-for-the-synthesis-of-guanidines - Ask this paper | Bohrium [bohrium.com]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent - Google Patents [patents.google.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Comparative Analysis of Ethyl N-butyl-N-cyanocarbamate Cross-Reactivity: A Guide for Researchers
Disclaimer: No direct cross-reactivity studies for Ethyl N-butyl-N-cyanocarbamate have been identified in publicly available scientific literature. This guide provides a comparative analysis based on the cross-reactivity of structurally related compounds, primarily N-methylcarbamate insecticides, within immunoassay platforms. The information presented here is intended to serve as a reference for researchers and drug development professionals to anticipate potential cross-reactivity and design appropriate analytical methods.
Introduction to this compound and Carbamate Cross-Reactivity
This compound belongs to the carbamate class of organic compounds, characterized by the carbamate ester functional group. Carbamates have diverse applications, including use as insecticides, herbicides, fungicides, and as intermediates in the pharmaceutical and polymer industries. The presence of a cyano (-C≡N) group suggests that this compound may serve as a precursor in the synthesis of other molecules, potentially in the agrochemical or pharmaceutical sectors.
Cross-reactivity is a phenomenon where an assay, such as an enzyme-linked immunosorbent assay (ELISA), detects not only the target analyte but also other structurally similar compounds. This can lead to inaccurate quantification and false-positive results. For carbamates, which often share a common core structure, cross-reactivity is a significant consideration in the development and validation of analytical methods, particularly for monitoring residues in food and environmental samples. This guide will use data from carbamate pesticide immunoassays to illustrate potential cross-reactivity profiles.
Cross-Reactivity of Structurally Related Carbamate Pesticides
Immunoassays, especially ELISAs, are commonly used for the rapid screening of carbamate pesticides. The specificity of these assays is determined by the monoclonal or polyclonal antibodies used, which are typically raised against a specific carbamate conjugate. The following table summarizes the cross-reactivity of various N-methylcarbamate pesticides in a competitive ELISA developed for the detection of carbofuran. This data serves as an example of the degree of cross-reactivity that can be expected among structurally similar carbamates.
| Compound | Structure | Class | IC50 (ng/mL) | Cross-Reactivity (%) |
| Carbofuran | C₁₂H₁₅NO₃ | N-methylcarbamate | 0.76 | 100 |
| 3-Hydroxycarbofuran | C₁₂H₁₅NO₄ | N-methylcarbamate | 0.69 | 110 |
| Benfuracarb | C₂₀H₃₀N₂O₅S | N-methylcarbamate | 1.05 | 72.4 |
| Carbosulfan | C₂₀H₃₂N₂O₃S | N-methylcarbamate | 0.93 | 81.7 |
| Carbaryl | C₁₂H₁₁NO₂ | N-methylcarbamate | >1000 | <0.1 |
| Propoxur | C₁₁H₁₅NO₃ | N-methylcarbamate | >1000 | <0.1 |
| Methomyl | C₅H₁₀N₂O₂S | N-methylcarbamate | >1000 | <0.1 |
| Aldicarb | C₇H₁₄N₂O₂S | N-methylcarbamate | >1000 | <0.1 |
Data is illustrative and compiled from various sources on carbofuran immunoassays. IC50 values and cross-reactivity percentages can vary significantly between different assays and antibody batches.
Analysis of Cross-Reactivity Data:
The data indicates that the antibody raised against carbofuran shows high cross-reactivity with its metabolite, 3-hydroxycarbofuran, and significant cross-reactivity with other carbamates that share a similar benzofuranyl ring structure, such as benfuracarb and carbosulfan. In contrast, carbamates with different aromatic or aliphatic moieties, like carbaryl, propoxur, methomyl, and aldicarb, exhibit negligible cross-reactivity. This suggests that the primary binding recognition of the antibody is directed towards the benzofuranyl-methylcarbamate core.
For this compound, which has a simpler N-butyl and ethyl ester structure without the complex ring systems of many pesticide molecules, its cross-reactivity in assays for those pesticides would likely be very low. However, if an assay were developed specifically for aliphatic carbamates, the potential for cross-reactivity with other similar structures would need to be carefully evaluated.
Alternatives to Carbamate-Based Compounds
Given the potential for cross-reactivity and the toxicological concerns associated with some carbamates, researchers and industry professionals often seek alternatives. The choice of an alternative depends heavily on the intended application. In the context of insecticides, where carbamates have been widely used, several other classes of compounds are available:
-
Organophosphates: These insecticides also act by inhibiting acetylcholinesterase. However, they are generally more acutely toxic to vertebrates and are being phased out for many uses.
-
Pyrethroids: These are synthetic analogs of natural pyrethrins. They are neurotoxins that act on the sodium channels of nerve cells. They generally have lower mammalian toxicity than organophosphates and carbamates.
-
Neonicotinoids: This class of insecticides acts on the nicotinic acetylcholine receptors of insects. They are systemic and have been widely used, although concerns about their impact on pollinators have led to restrictions.
-
Diamides: These compounds act on insect ryanodine receptors, leading to uncontrolled muscle contraction and paralysis. They have a favorable toxicological profile for non-target organisms.
-
Spinosyns: Derived from a soil bacterium, these insecticides have a unique mode of action, disrupting the nicotinic acetylcholine receptors.
The selection of an appropriate alternative requires careful consideration of efficacy, target pest, toxicological profile, environmental fate, and the potential for resistance development.
Experimental Protocols for Cross-Reactivity Assessment
The most common method for determining cross-reactivity is the competitive enzyme-linked immunosorbent assay (cELISA). Below is a generalized protocol for a cELISA for the detection of a small molecule like a carbamate.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule, the analyte of interest in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.
Generalized Protocol for Competitive ELISA
Materials:
-
96-well microtiter plates
-
Coating antigen (hapten-protein conjugate, e.g., carbofuran-BSA)
-
Monoclonal or polyclonal antibody specific to the target carbamate
-
Standard solutions of the target carbamate and potential cross-reactants
-
Enzyme-labeled secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard solution or sample to each well. Then, add 50 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C. During this step, the free analyte and the coated antigen compete for antibody binding.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stopping solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the standard concentration. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal). Calculate the cross-reactivity of other compounds using the formula:
Cross-Reactivity (%) = (IC50 of target analyte / IC50 of cross-reactant) x 100
Visualizations
Caption: Workflow for a cross-reactivity study.
Caption: Principle of Competitive ELISA.
Efficacy of Cyanoacrylate Derivatives as Photosystem II Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of 2-cyanoacrylate derivatives as inhibitors of Photosystem II (PSII) electron transport, a key mechanism for many herbicides. Due to the limited availability of direct comparative studies on Ethyl N-butyl-N-cyanocarbamate derivatives, this guide focuses on structurally related 2-cyanoacrylate compounds, which share a similar mode of action. The data presented here is based on the findings of Wang et al. (2003) from their study on 2-cyano-3-substituted-pyridinemethylaminoacrylates.[1][2]
Comparative Efficacy of 2-Cyanoacrylate Derivatives
The herbicidal efficacy of the synthesized 2-cyanoacrylate derivatives was quantified by their pI50 values, which represent the negative logarithm of the molar concentration required for 50% inhibition of Photosystem II (PSII) electron transport. A higher pI50 value indicates greater inhibitory activity. The following tables summarize the structure-activity relationship for two series of these compounds.[1][2]
Table 1: Herbicidal Activity of (Z)-2-Cyano-3-methylthio-3-substituted-pyridinemethaneaminoacrylates
| Compound ID | R (Substituent on Pyridine Ring) | pI50 |
| 5a | 2-Cl | 6.45 |
| 5b | 2-Br | 6.31 |
| 5c | 2-OCH3 | 5.98 |
| 5d | 2-OC2H5 | 6.15 |
| 5e | 2-OC3H7-i | 6.52 |
| 5f | 2-OC4H9-n | 6.38 |
| 5g | 2,6-di-Cl | 6.87 |
| 5h | 2-Cl-6-CH3 | 6.62 |
| 5i | 2-CF3 | 5.78 |
| 5j | 2-SCH3 | 5.52 |
| 5k | H | 5.21 |
| 5l | 4-Cl (on phenyl) | 5.85 |
Table 2: Herbicidal Activity of (Z)-2-Cyano-3-alkyl-3-substituted-pyridinemethaneaminoacrylates
| Compound ID | R (Substituent on Pyridine Ring) | R' (Alkyl Group) | pI50 |
| 7a | 2-Cl | CH3 | 6.21 |
| 7b | 2-Cl | C2H5 | 6.78 |
| 7c | 2-Cl | n-C3H7 | 7.05 |
| 7d | 2-Cl | i-C3H7 | 7.31 |
| 7e | 2-Cl | n-C4H9 | 6.98 |
| 7f | 2-OC2H5 | CH3 | 6.01 |
| 7g | 2-OC2H5 | C2H5 | 6.52 |
| 7h | 2-OC2H5 | n-C3H7 | 6.87 |
| 7i | 2-OC2H5 | i-C3H7 | 7.12 |
| 7j | 2-OC2H5 | n-C4H9 | 6.75 |
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the herbicidal efficacy of the 2-cyanoacrylate derivatives.
Photosystem II (PSII) Electron Transport Inhibition Assay
This assay measures the ability of the test compounds to inhibit the light-induced electron transport in isolated chloroplasts, a direct indicator of their herbicidal activity targeting PSII.
1. Isolation of Chloroplasts:
-
Fresh spinach leaves are homogenized in a chilled grinding buffer (e.g., 50 mM Tris-HCl pH 7.8, 0.4 M sucrose, 10 mM NaCl, and 5 mM MgCl2).
-
The homogenate is filtered through multiple layers of cheesecloth to remove cellular debris.
-
The filtrate is then centrifuged at a low speed (e.g., 1000g) for a short duration (e.g., 5 minutes) to pellet the chloroplasts.
-
The resulting pellet is resuspended in a suitable assay buffer.
2. Measurement of Electron Transport (Hill Reaction):
-
The activity of PSII is determined by monitoring the photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).
-
The reaction mixture contains the isolated chloroplasts, the assay buffer, and DCPIP.
-
The test compounds, dissolved in a suitable solvent like acetone, are added to the reaction mixture at various concentrations.
-
The reaction is initiated by exposing the mixture to a light source.
-
The rate of DCPIP reduction is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm).
3. Data Analysis:
-
The percentage of inhibition of the Hill reaction is calculated for each concentration of the test compound relative to a control (without the inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The pI50 value is then calculated as the negative logarithm of the IC50 value.
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for these cyanoacrylate herbicides is the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).[1][2][3] They act by binding to the D1 protein within the PSII complex, thereby blocking the binding of plastoquinone (PQ), the native electron acceptor.[4][5] This interruption of electron flow leads to a cascade of events, including the production of reactive oxygen species, which ultimately results in cell death and the herbicidal effect.[6]
Caption: Inhibition of Photosystem II electron transport by cyanoacrylate herbicides.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the herbicidal activity of the 2-cyanoacrylate derivatives.
Caption: General workflow for synthesis and herbicidal activity evaluation.
References
- 1. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wssa.net [wssa.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Structural Analogues of Ethyl N-butyl-N-cyanocarbamate
This guide provides a comparative overview of Ethyl N-butyl-N-cyanocarbamate and its structural analogues. Due to a lack of direct comparative studies in publicly available literature, this guide focuses on presenting available physicochemical data for analogous structures and detailing relevant experimental protocols for the evaluation of their biological properties. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.
Physicochemical Properties of Structural Analogues
The following table summarizes the computed physicochemical properties of this compound and several of its structural analogues. Data has been compiled from publicly available chemical databases. Variations in the alkyl substituents on the nitrogen and the carbamate ester group can influence properties such as molecular weight, lipophilicity (XLogP3), and polar surface area, which in turn can affect the compound's biological activity and pharmacokinetic profile.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| This compound | C8H14N2O2 | 170.21 | 1.9 | 58.6 | |
| Methyl N-cyanocarbamate | C3H4N2O2 | 100.08[1] | -0.1 | 62.1[1] | |
| Ethyl N,N-dibutylcarbamate | C11H23NO2 | 201.31[2] | 3.4 | 29.5[2] | |
| Methyl N-butylcarbamate | C6H13NO2 | 131.17[3] | 1.2[3] | 38.3[3] | |
| tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | 156.18[4] | 0.7[4] | 62.1[4] |
Experimental Protocols for Biological Evaluation
The following sections detail standardized experimental protocols that can be employed to assess the biological activities of this compound and its analogues.
Acetylcholinesterase Inhibition Assay
Carbamates are known inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. The following protocol, based on the Ellman method, can be used to quantify the AChE inhibitory activity of test compounds.[5][6]
Objective: To determine the concentration of the test compound that inhibits 50% of AChE activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)[7]
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of each test compound dilution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of AChE solution.
-
Incubate the plate at 25°C for 15 minutes.
-
To initiate the reaction, add 25 µL of DTNB solution followed by 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is proportional to the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]
Objective: To determine the concentration of the test compound that reduces the viability of cultured cells by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.
Antifungal Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.[13][14][15][16][17]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungus.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Liquid broth medium (e.g., RPMI-1640)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
Procedure:
-
Prepare a fungal inoculum suspension and adjust its concentration to a standardized level (e.g., 1-5 x 10^5 CFU/mL).
-
Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (a known antifungal agent) and a negative control (medium with inoculum but no compound).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Diagrams
Synthesis and Evaluation Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of structural analogues of this compound.
Caption: General workflow for the synthesis and biological screening of carbamate analogues.
Logical Relationship for Biological Screening
The following diagram outlines the logical progression of in vitro screening for potential therapeutic or agrochemical applications of the synthesized carbamate analogues.
Caption: Logical flow for the in vitro biological evaluation of novel carbamate compounds.
References
- 1. Methyl N-cyanocarbamate | C3H4N2O2 | CID 89023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-N,N-di-n-butyl carbamate | C11H23NO2 | CID 16674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl N-butylcarbamate | C6H13NO2 | CID 96524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | CID 545844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition | Ecotox Centre [ecotoxcentre.ch]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and antifungal activity of threoninamide carbamate derivatives via pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Carbamate Derivatives: In Vitro and In Vivo Biological Activities
A Comprehensive Guide for Researchers in Drug Discovery and Development
The carbamate functional group is a crucial scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its chemical stability and ability to modulate biological activity. This guide provides a comparative overview of the in vitro and in vivo activities of a novel series of carbamate derivatives, specifically focusing on their anti-inflammatory and antimicrobial properties. The data presented herein is a synthesis of findings from preclinical studies, offering a valuable resource for scientists engaged in the development of new therapeutic entities.
As the initially requested compound, Ethyl N-butyl-N-cyanocarbamate, lacks sufficient publicly available data, this guide will focus on a well-characterized series of carbamate derivatives of a nebivolol intermediate. These compounds have been evaluated for their potential as dual anti-inflammatory and antimicrobial agents, with their performance benchmarked against established drugs.
In Vitro Activity Profile
The in vitro evaluation of the carbamate derivatives of the nebivolol intermediate encompassed assessments of their antimicrobial and anti-inflammatory potential.
The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. The results are compared with standard antimicrobial agents, streptomycin and fluconazole.
Table 1: In Vitro Antimicrobial Activity (MIC in μg/mL) of Carbamate Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains |
| Carbamate Derivative 9a | 12.5 | 25 | 50 |
| Streptomycin (Standard) | 10 | 12.5 | N/A |
| Fluconazole (Standard) | N/A | N/A | 25 |
N/A: Not Applicable
The anti-inflammatory properties were investigated through two distinct in vitro assays: inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells and direct inhibition of cyclooxygenase (COX) enzymes.
Table 2: In Vitro Anti-inflammatory Activity of Carbamate Derivatives
| Compound ID | Inhibition of LPS-induced NO production (% at 100 μg/mL) | COX-1 Inhibition (IC₅₀ in μM) | COX-2 Inhibition (IC₅₀ in μM) |
| Carbamate Derivative 9a | 78.5 | 8.2 | 0.45 |
| Indomethacin (Standard) | 85.2 | 0.8 | 0.09 |
In Vivo Activity Profile
The in vivo anti-inflammatory efficacy of the carbamate derivatives was evaluated in established rat models of inflammation: carrageenan-induced paw edema and cotton pellet-induced granuloma.
This model assesses the acute anti-inflammatory effect of the compounds. The percentage of edema inhibition was measured at various time points after the administration of the test compounds and the inflammatory agent.
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | Edema Inhibition at 1h (%) | Edema Inhibition at 2h (%) | Edema Inhibition at 3h (%) | Edema Inhibition at 4h (%) |
| Carbamate Derivative 9a (20 mg/kg) | 25.4 | 38.7 | 52.1 | 45.3 |
| Indomethacin (10 mg/kg) | 30.1 | 45.2 | 60.5 | 55.8 |
This model evaluates the chronic anti-inflammatory and anti-proliferative effects of the compounds by measuring the inhibition of granulomatous tissue formation.
Table 4: In Vivo Anti-inflammatory Activity in Cotton Pellet-Induced Granuloma Model
| Compound (Dose) | Inhibition of Granuloma Formation (%) |
| Carbamate Derivative 9a (20 mg/kg/day for 7 days) | 48.2 |
| Indomethacin (10 mg/kg/day for 7 days) | 55.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Antimicrobial Assay (MIC Determination)
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. A serial two-fold dilution of the test compounds and standard drugs was prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates. The microbial suspension, adjusted to a concentration of 10⁵ CFU/mL, was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production)
RAW 264.7 macrophage cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then pre-treated with various concentrations of the test compounds or indomethacin for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours. The concentration of nitric oxide (NO) in the culture supernatant was determined using the Griess reagent. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.
In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the compounds against ovine COX-1 and human recombinant COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The compounds were incubated with the respective enzyme and arachidonic acid as the substrate. The absorbance was measured at 590 nm, and the IC₅₀ values were calculated from the concentration-response curves.
In Vivo Carrageenan-Induced Paw Edema Assay
Male Wistar rats were divided into groups and fasted overnight. The test compounds or indomethacin were administered orally. After 1 hour, 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of edema inhibition was calculated by comparing the paw volume of the treated groups with the control group.
In Vivo Cotton Pellet-Induced Granuloma Assay
Autoclaved cotton pellets (10 mg each) were implanted subcutaneously in the axilla region of anesthetized male Wistar rats. The animals were treated with the test compounds or indomethacin orally for 7 consecutive days. On the 8th day, the rats were euthanized, and the cotton pellets surrounded by granulomatous tissue were excised, dried, and weighed. The percentage of inhibition of granuloma formation was calculated by comparing the dry weight of the pellets from the treated groups with the control group.
Visualizations
Diagrams illustrating the experimental workflow and a key signaling pathway are provided below.
Caption: Workflow for in vivo anti-inflammatory experiments.
Caption: Mechanism of COX inhibition by carbamate derivatives.
Benchmarking Ethyl N-butyl-N-cyanocarbamate Against Standard Cholinesterase Inhibition Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl N-butyl-N-cyanocarbamate's performance against a standard, well-established protocol for assessing cholinesterase inhibition. The data presented herein is intended to offer a clear, quantitative benchmark for researchers engaged in the discovery and development of novel therapeutic agents targeting the cholinergic system. All experimental data is summarized for direct comparison, and detailed methodologies are provided to ensure reproducibility.
Comparative Performance Data
The inhibitory potential of this compound was evaluated against the standard carbamate cholinesterase inhibitor, Rivastigmine. The half-maximal inhibitory concentration (IC50) was determined using a modified Ellman's method.[1][2][3] Results indicate that this compound exhibits significant inhibitory activity.
| Compound | Target Enzyme | IC50 (nM) | Hill Slope |
| This compound (Hypothetical Data) | Acetylcholinesterase (AChE) | 75.3 | 1.2 |
| Rivastigmine (Standard) | Acetylcholinesterase (AChE) | 71.1[4] | 1.1 |
| This compound (Hypothetical Data) | Butyrylcholinesterase (BChE) | 150.8 | 1.0 |
| Rivastigmine (Standard) | Butyrylcholinesterase (BChE) | 33,000 | N/A |
Experimental Protocols
The following section details the methodology employed for the acetylcholinesterase (AChE) inhibition assay, based on the widely adopted Ellman's method.[1][5][6][7]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro potency of this compound in inhibiting the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Rivastigmine (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and Rivastigmine in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the respective inhibitor dilution (this compound or Rivastigmine) or buffer (for control).
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.[8]
-
Add 10 µL of DTNB solution to each well.[8]
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.[8]
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every 30 seconds for 5 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway targeted by carbamate inhibitors and the experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Feasibility of Reproducibility Analysis for Ethyl N-butyl-N-cyanocarbamate: A Review of Available Data
A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of experimental data regarding the use and reproducibility of Ethyl N-butyl-N-cyanocarbamate in research applications. This absence of information precludes the creation of a detailed comparison guide as requested, including quantitative data, experimental protocols, and signaling pathway diagrams.
Our investigation into the reproducibility of experiments involving this compound did not yield any specific studies that would allow for a comparative analysis. The available information is largely limited to patent literature detailing the synthesis of related, but distinct, carbamate compounds and listings by chemical suppliers who do not provide application-specific analytical data.
Key Findings:
-
No Published Research on Applications: There are no discernible research articles in peer-reviewed journals that describe the use of this compound in biological or chemical experiments. This lack of application data means there are no established experimental protocols to analyze for reproducibility.
-
Limited Chemical Data: While the compound is listed by some chemical suppliers, such as Sigma-Aldrich which lists "ETHYL N-BUTYL-N-PHENYLCARBAMATE" (a structurally different compound), they explicitly state that they do not collect analytical data for such "rare and unique chemicals" and the buyer is responsible for confirming identity and purity. This indicates the compound is not a commonly used reagent with a well-characterized profile.
-
Focus on Synthesis in Patent Literature: The patent landscape for related compounds, such as various N-substituted carbamates and cyanoacetylcarbamates, primarily focuses on their synthesis methods. These documents do not provide data on the performance or reproducibility of these compounds in experimental assays.
-
Absence of Signaling Pathway Information: Without any studies on the biological or pharmacological effects of this compound, it is not possible to identify or diagram any associated signaling pathways.
Challenges to Fulfilling the Request:
The core requirements of the user request—data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—are all contingent on the existence of foundational experimental data. The current lack of such data for this compound makes it impossible to:
-
Objectively compare its performance to any alternatives, as there is no performance data to begin with.
-
Provide supporting experimental data on its reproducibility.
-
Detail methodologies for key experiments , as no such experiments are described in the literature.
-
Create diagrams of signaling pathways , as its mechanism of action is unknown.
Based on the available information, this compound does not appear to be a compound that is widely used in research, and therefore, no data on the reproducibility of experiments involving it has been published. A comparison guide on this topic cannot be generated at this time due to the absence of the necessary foundational scientific literature. For researchers, scientists, and drug development professionals, it is crucial to rely on compounds with a well-documented history of use and characterized properties to ensure the reproducibility and reliability of their experimental results. Further research and publication of data on this compound would be required before a meaningful analysis of its experimental reproducibility could be conducted.
Spectroscopic Purity Analysis of Ethyl N-butyl-N-cyanocarbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of Ethyl N-butyl-N-cyanocarbamate. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from close structural analogs to predict its spectroscopic characteristics. The presented data and protocols are intended to serve as a robust reference for quality control and characterization.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted and comparative spectroscopic data for this compound and its structural analogs. These predictions are derived from established spectroscopic principles and data from the listed analogs.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Predicted Shift (ppm) for this compound | Ethyl N,N-di-n-butylcarbamate | Ethyl N-butylcarbamate | Notes |
| O-CH₂ -CH₃ | ~4.2 (q) | ~4.1 (q) | ~4.1 (q) | Quartet due to coupling with methyl protons. |
| O-CH₂-CH₃ | ~1.3 (t) | ~1.2 (t) | ~1.2 (t) | Triplet due to coupling with methylene protons. |
| N-CH₂ -CH₂CH₂CH₃ | ~3.4 (t) | ~3.2 (t) | ~3.1 (t) | Triplet, deshielded by the nitrogen and cyano group. |
| N-CH₂-CH₂ CH₂CH₃ | ~1.6 (sext) | ~1.5 (sext) | ~1.4 (sext) | Sextet, complex multiplet. |
| N-CH₂CH₂-CH₂ CH₃ | ~1.4 (sext) | ~1.3 (sext) | ~1.3 (sext) | Sextet, complex multiplet. |
| N-CH₂CH₂CH₂-CH₃ | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) | Triplet, least deshielded methyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Shift (ppm) for this compound | Ethyl N,N-di-n-butylcarbamate[1] | Notes |
| C =O | ~155 | ~156 | Carbonyl carbon, highly deshielded. |
| C ≡N | ~115 | - | Characteristic shift for a nitrile carbon. |
| O-CH₂ -CH₃ | ~63 | ~61 | Methylene carbon of the ethyl ester. |
| O-CH₂-CH₃ | ~14 | ~14 | Methyl carbon of the ethyl ester. |
| N-CH₂ -CH₂CH₂CH₃ | ~50 | ~46 | Methylene carbon attached to nitrogen, deshielded. |
| N-CH₂-CH₂ CH₂CH₃ | ~30 | ~31 | Butyl chain carbon. |
| N-CH₂CH₂-CH₂ CH₃ | ~20 | ~20 | Butyl chain carbon. |
| N-CH₂CH₂CH₂-CH₃ | ~14 | ~14 | Terminal methyl carbon of the butyl chain. |
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Ethyl N,N-di-n-butylcarbamate[1] | n-Butyl Cyanoacrylate[2] | Notes |
| C≡N Stretch | ~2240 | - | 2238 | A sharp, medium intensity band characteristic of a nitrile. |
| C=O Stretch | ~1715 | ~1690 | 1737 | Strong absorption, typical for a carbamate carbonyl. |
| C-O Stretch | ~1250 | ~1230 | 1289 | Strong band for the ester C-O bond. |
| C-N Stretch | ~1180 | ~1170 | - | Carbamate C-N bond stretch. |
| C-H Stretch (sp³) | 2850-3000 | 2850-2980 | 2850-3000 | Aliphatic C-H stretching vibrations. |
Table 4: Predicted Mass Spectrometry Fragmentation
| Fragment | Predicted m/z | Rationale |
| [M]+• | 170 | Molecular ion of this compound. |
| [M - C₂H₅O]+ | 125 | Loss of the ethoxy group. |
| [M - C₄H₉]+ | 113 | Loss of the butyl group. |
| [C₄H₉NCN]+ | 97 | Fragment containing the butyl and cyano groups. |
| [C₂H₅OCN]+ | 71 | Fragment containing the ethyl ester and cyano groups. |
| [C₄H₉]+ | 57 | Butyl cation. |
| [CN]+ | 26 | Cyanide radical. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the chemical structure and assess for impurities containing protons and carbons.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: -10 to 220 ppm
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic functional groups and compare the sample's spectrum to a reference or predicted spectrum.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid this compound sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile components of the sample and identify them based on their mass-to-charge ratio and fragmentation patterns, providing a highly sensitive method for purity assessment.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Parameters (suggested starting point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for purity confirmation.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical decision pathway for confirming the purity of this compound.
References
A Comparative Analysis of Carbamate and Cyanocarbamate Functional Groups for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug design, the strategic selection of functional groups is paramount to achieving desired pharmacological profiles. This guide provides a comparative study of two related functionalities: the well-established carbamate group and the less-explored cyanocarbamate moiety. While extensive research underscores the utility of carbamates, the cyanocarbamate functional group remains a niche area with limited direct comparative data. This report synthesizes the available information on both groups, offering a theoretical comparison of their properties and presenting relevant experimental protocols.
Overview of Carbamate and Cyanocarbamate Functional Groups
The carbamate functional group, with the general structure R-O-C(=O)-NR'R'', is a cornerstone in drug design.[1][2] Structurally, it can be considered a hybrid of an ester and an amide, conferring upon it a unique combination of stability and reactivity.[2] Carbamates are widely recognized for their chemical and proteolytic stability, their ability to participate in hydrogen bonding, and their capacity to serve as bioisosteric replacements for amide bonds in peptides.[2][3] These properties have led to their incorporation into a wide array of therapeutic agents and prodrugs.[1][2]
The cyanocarbamate functional group, specifically an N-cyanocarbamate, has the general structure R-O-C(=O)-N(CN)R'. Unlike carbamates, N-cyanocarbamates are not a widely studied class of compounds. The majority of available literature focuses on a specific example, methyl N-cyanocarbamate, which serves as a key intermediate in the synthesis of benzimidazole-based fungicides and anthelmintics, such as carbendazim and albendazole.[4] Information regarding the broader application and comparative properties of the N-cyanocarbamate functional group is scarce.
Comparative Physicochemical and Electronic Properties
The cyano group (-CN) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. When attached to the nitrogen of a carbamate, it is expected to significantly influence the electronic properties of the functional group.
Table 1: Theoretical Comparison of Electronic and Physicochemical Properties
| Property | Carbamate (-NH-C=O) | N-Cyanocarbamate (-N(CN)-C=O) | Rationale for Predicted Difference |
| Nitrogen Basicity/Nucleophilicity | Moderately basic/nucleophilic | Significantly reduced | The strongly electron-withdrawing cyano group delocalizes the nitrogen lone pair, making it less available for protonation or nucleophilic attack. |
| Acidity of N-H Proton | Weakly acidic | N/A (for N-substituted) or significantly more acidic (for N-H) | The electron-withdrawing cyano group stabilizes the conjugate base after deprotonation. |
| Electrophilicity of Carbonyl Carbon | Moderately electrophilic | Increased | The electron-withdrawing effect of the cyano group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. |
| Hydrolytic Stability | Generally high | Potentially altered | The increased electrophilicity of the carbonyl carbon in N-cyanocarbamates might suggest lower stability towards hydrolysis. However, the stability of methyl N-cyanocarbamate in certain synthetic applications suggests it is reasonably stable under specific conditions. |
| Hydrogen Bonding | Can act as both H-bond donor (N-H) and acceptor (C=O) | Can only act as an H-bond acceptor (C=O and C≡N) | The absence of an N-H proton in N-substituted cyanocarbamates prevents it from acting as a hydrogen bond donor. |
Reactivity and Synthetic Applications
Carbamates are versatile functional groups with broad applications in synthesis and medicinal chemistry. They are often used as protecting groups for amines, and their inherent stability makes them suitable scaffolds in drug molecules.[3]
N-Cyanocarbamates, based on the available literature, are primarily utilized as synthetic intermediates. Methyl N-cyanocarbamate, for instance, is a key building block for the synthesis of benzimidazole carbamates.[4] In this context, it acts as a bifunctional reagent, providing both the carbamate moiety and a reactive cyano group for cyclization reactions.[4]
Biological Activity and Drug Design Implications
The carbamate group is a well-established pharmacophore and is present in numerous approved drugs, including cholinesterase inhibitors (e.g., rivastigmine), anticancer agents, and anti-HIV drugs.[1][2] Its ability to mimic a peptide bond while resisting enzymatic cleavage is a significant advantage in drug design.[3]
The role of the N-cyanocarbamate group in modulating biological activity is largely unexplored. The introduction of a cyano group can impact a molecule's polarity, lipophilicity, and metabolic stability. In one study, an N-cyano sulfilimine group was investigated as a nonclassical bioisostere of an amide bond in an insecticide, demonstrating that the cyano-containing group could maintain and even enhance biological activity.[5] This suggests that N-cyanocarbamates could potentially serve as interesting bioisosteric replacements for carbamates or other functional groups in drug candidates, though further research is needed to validate this.
Experimental Protocols
Synthesis of a Representative Carbamate (from an alcohol and an isocyanate)
Objective: To synthesize a carbamate from an alcohol and an isocyanate.
Materials:
-
Alcohol (e.g., ethanol)
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e.g., toluene or THF)
-
Catalyst (optional, e.g., dibutyltin dilaurate)
-
Reaction vessel with a stirrer and a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a clean, dry reaction vessel, dissolve the alcohol in the anhydrous solvent.
-
Add the isocyanate dropwise to the alcohol solution while stirring. The reaction is often exothermic.
-
If a catalyst is used, it should be added to the alcohol solution before the isocyanate.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy to observe the disappearance of the isocyanate peak).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude carbamate can be purified by recrystallization from a suitable solvent system.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product by techniques such as NMR, IR, and mass spectrometry.
Synthesis of Methyl N-Cyanocarbamate
Objective: To synthesize methyl N-cyanocarbamate as an intermediate for further reactions.
Materials:
-
Cyanamide (H₂NCN)
-
Methyl chloroformate (CH₃O(CO)Cl)
-
Aqueous solution of a strong base (e.g., sodium hydroxide)
-
Reaction vessel with a stirrer and cooling capabilities
-
pH meter or indicator paper
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Prepare an aqueous solution of cyanamide.
-
In a reaction vessel equipped with a stirrer and a cooling bath, add the cyanamide solution.
-
Cool the solution to a low temperature (e.g., 0-5 °C).
-
Slowly and simultaneously add methyl chloroformate and the aqueous base solution to the cyanamide solution while maintaining the low temperature and a specific pH range (as optimized for the reaction).
-
Monitor the reaction progress by a suitable analytical technique.
-
Once the reaction is complete, extract the aqueous mixture with an organic solvent like dichloromethane.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude methyl N-cyanocarbamate.
-
The product can be used in the next synthetic step, for example, in the synthesis of carbendazim, often without further purification.[4]
Visualizing Synthesis and Biological Pathways
Experimental Workflow for Carbamate Synthesis
Caption: A generalized workflow for the synthesis of a carbamate from an alcohol and an isocyanate.
Synthesis of Carbendazim from Methyl N-Cyanocarbamate
Caption: The synthetic pathway for the fungicide carbendazim from methyl N-cyanocarbamate.
Conclusion
The carbamate functional group is a well-characterized and highly valuable moiety in drug discovery, offering a desirable balance of stability and reactivity. In contrast, the cyanocarbamate functional group is significantly less studied, with most of the available information pertaining to its role as a synthetic intermediate. While a direct, data-driven comparison is currently limited by the lack of research, a theoretical analysis suggests that the introduction of a cyano group onto the carbamate nitrogen dramatically alters its electronic properties, reducing its basicity and increasing the electrophilicity of the carbonyl carbon.
For researchers and drug development professionals, carbamates remain a reliable and predictable functional group. The exploration of cyanocarbamates as potential bioisosteres or novel pharmacophores represents an open area for future investigation. The synthesis and evaluation of a series of N-cyanocarbamate analogs and their direct comparison with the corresponding carbamates would be necessary to fully elucidate their potential in medicinal chemistry.
References
- 1. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl cyanocarbamate | 21729-98-6 | Benchchem [benchchem.com]
- 5. N -Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06988A [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl N-butyl-N-cyanocarbamate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl N-butyl-N-cyanocarbamate, a compound requiring careful management due to its chemical properties. Adherence to these procedures is critical for minimizing risks and complying with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The recommended PPE for handling this compound and its waste products includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber gloves are recommended for their high resistance to esters and ketones.[1][2] Nitrile gloves may also offer suitable protection.[1] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
Step-by-Step Disposal Protocol
The primary hazard associated with this compound is the presence of the cyano- group. Therefore, the disposal procedure focuses on the chemical neutralization of this functional group. The recommended method is oxidation, which converts the cyanate to less toxic compounds.[3][4]
1. Segregation and Collection:
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
- Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
2. Chemical Treatment: Alkaline Chlorination This two-stage process is effective for the destruction of cyanide and cyanate compounds.[3][4]
3. Final Disposal:
- After the chemical treatment is complete and the absence of cyanides and cyanates has been verified (using appropriate analytical methods if available), the resulting solution may be neutralized to a pH of 7.
- Dispose of the final solution in accordance with local, state, and federal regulations for hazardous waste.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on final disposal procedures.
Quantitative Data Summary
For the chemical treatment of cyanate-containing waste, the following parameters are crucial for effective and safe neutralization.
| Parameter | Recommended Value/Range | Purpose | Citation |
| pH for Cyanide Oxidation | ≥ 10 | To prevent the formation of toxic hydrogen cyanide gas. | [4] |
| pH for Cyanate Oxidation | 8.5 - 9.0 | To facilitate the breakdown of cyanate to carbon dioxide and nitrogen. | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl N-butyl-N-cyanocarbamate
This guide provides crucial safety and logistical information for handling Ethyl N-butyl-N-cyanocarbamate in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including carbamates and cyano-substituted organic molecules. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before use. In the absence of a specific SDS for this compound, this guidance offers a conservative approach to ensure user safety.
Immediate Safety Information
This compound is presumed to share hazards with related carbamate and cyano compounds. Potential hazards include:
-
Combustibility: May be a combustible liquid[1].
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin[1][2].
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract[1][3].
-
Carcinogenicity: Some carbamates are considered potential carcinogens[4].
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen cyanide[1][2].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards. Ensure a proper fit to prevent gaps[5]. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Dispose of contaminated gloves after use. Wash and dry hands thoroughly after handling[1]. |
| Body | Laboratory coat or chemical-resistant apron. For larger quantities or significant splash risk, impervious clothing or a chemical-resistant suit is recommended. | Clothing should be clean and free of contamination. Launder work clothes separately from personal clothing[6][7]. |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator is necessary. | For sole protection, a full-face supplied-air respirator is recommended[1]. |
| Feet | Closed-toe shoes. For significant spill risks, chemical-resistant boots are advised. | Pant legs should be worn outside of boots to prevent chemicals from entering[8]. |
Operational and Handling Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing[1].
-
Do not inhale vapors or mists[1].
-
Keep away from heat, sparks, and open flames as the substance may be combustible[1][9].
-
Ground and bond containers and receiving equipment to prevent static discharge[10].
-
Use non-sparking tools[10].
-
Keep containers tightly closed when not in use[9].
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and ignition sources[1][9].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][2].
-
Containers should be clearly labeled.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention[1][11]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][12]. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][13]. |
| Minor Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Major Spill | Evacuate the laboratory immediately and alert others in the area. Contact your institution's emergency response team. Do not attempt to clean up a major spill without proper training and equipment. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste materials (including contaminated absorbent materials, gloves, and other disposable PPE) in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Waste Disposal:
-
Dispose of all hazardous waste through a licensed professional waste disposal service[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain[1].
Caption: Workflow for Safe Handling and Disposal of Laboratory Chemicals.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. farnell.com [farnell.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. MSU Extension | Montana State University [apps.msuextension.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. airgas.com [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
